molecular formula C6H11N3O2 B123308 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione CAS No. 142528-74-3

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Numéro de catalogue: B123308
Numéro CAS: 142528-74-3
Poids moléculaire: 157.17 g/mol
Clé InChI: NHPIHMBPADKCTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a saturated heterocyclic compound of significant interest in medicinal and materials chemistry research. It belongs to the 1,3,5-triazinane class, a family of structures known for their diverse applications. Compounds within this class, particularly triazinane-2,4,6-trione derivatives, have demonstrated potential in non-linear optics (NLO) due to their excellent hyperpolarizability, making them candidates for use in frequency converters and electro-optical modulators . The three-dimensional structure with D3h symmetry makes these derivatives ideal scaffolds for possessing second and third-order nonlinear optical activity . Furthermore, the structural motif of the triazinane-dione is a key building block in chemical rigid amide building (CRAB) templates, which are valuable for the liquid-phase synthesis of diverse libraries of small organic molecules for drug discovery and development . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-3-6(2)8-4(10)7-5(11)9-6/h3H2,1-2H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPIHMBPADKCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(NC(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 6-Substituted-1,3,5-Triazinane-2,4-diones: Structure, Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

An Important Note on the Subject Compound: Initial database searches for the specific molecule, 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, did not yield specific data. This suggests that this particular compound may not be extensively characterized in publicly available scientific literature. Therefore, this guide will focus on the broader class of 6-substituted-1,3,5-triazinane-2,4-diones and related triazine derivatives, for which a body of research exists. The principles, synthetic routes, and analytical techniques discussed herein are directly applicable to the theoretical study and potential synthesis of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

Introduction

The 1,3,5-triazine scaffold is a privileged heterocycle in medicinal chemistry and materials science, renowned for its metabolic stability and versatile substitution patterns. Within this broad family, the 1,3,5-triazinane-2,4-dione core represents a significant subclass, often explored for its potential as a pharmacophore. These structures are analogs of pyrimidine bases found in nucleic acids and have been investigated for a range of biological activities, including their potential as cytotoxic agents against cancer.[1] This guide provides a comprehensive overview of the chemical structure, properties, and synthetic approaches for 6-substituted-1,3,5-triazinane-2,4-diones, offering insights for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

The core structure of a 1,3,5-triazinane-2,4-dione consists of a six-membered ring with alternating carbon and nitrogen atoms. The "2,4-dione" designation indicates the presence of two carbonyl groups at positions 2 and 4 of the ring. The substituent at the 6-position significantly influences the molecule's physicochemical properties and, consequently, its biological activity.

General Structure of 6-Substituted-1,3,5-Triazinane-2,4-dione:

cluster_0 6-Substituted-1,3,5-Triazinane-2,4-dione C1 C N1 N C1->N1 R R C1->R C2 C=O N1->C2 N2 N-H C2->N2 C3 C=O N2->C3 N3 N-H C3->N3 N3->C1

Caption: General chemical structure of a 6-substituted-1,3,5-triazinane-2,4-dione.

A summary of computed physicochemical properties for a representative 6-phenyl substituted analog is presented in the table below.[2] It is important to note that the substitution of a phenyl group with ethyl and methyl groups would alter these values.

PropertyValue (for 6-phenyl-1,3,5-triazine-2,4(1H,3H)-dione)
Molecular Weight189.17 g/mol
XLogP30.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Synthesis of 6-Substituted-1,3,5-Triazinane-2,4-diones

The synthesis of 6-substituted-1,3,5-triazinane-2,4-diones can be approached through several routes, often involving the condensation of a substituted biguanide with a carbonyl source or the cyclization of appropriate precursors. A common and effective method involves the reaction of a substituted amidine with an isocyanate or a related derivative.

General Synthetic Workflow

A plausible synthetic pathway for 6-substituted-1,3,5-triazinane-2,4-diones is outlined below. This general scheme can be adapted for the synthesis of various analogs by selecting the appropriate starting materials.

start Starting Materials (e.g., Substituted Amidine, Isocyanate) reaction Condensation/Cyclization Reaction start->reaction intermediate Intermediate Product (if applicable) reaction->intermediate purification Purification (e.g., Crystallization, Chromatography) intermediate->purification product Final Product (6-Substituted-1,3,5-triazinane-2,4-dione) purification->product analysis Structural Characterization (NMR, MS, IR) product->analysis cluster_0 Potential Therapeutic Applications TriazineCore 1,3,5-Triazinane-2,4-dione Core Anticancer Anticancer Agents TriazineCore->Anticancer EnzymeInhibition Enzyme Inhibitors TriazineCore->EnzymeInhibition DHFR DHFR Inhibition Anticancer->DHFR DAAO DAAO Inhibition (by analogy) EnzymeInhibition->DAAO

Caption: Potential therapeutic applications of the 1,3,5-triazinane-2,4-dione scaffold.

Conclusion

References

  • PubChem. 6-Phenyl-1,3,5-triazine-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • European Patent Office. (2023). EP 3 331 866 B1. [Link]

  • El-Sayed, M. A. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013. [Link]

  • Du, W., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1058-1063. [Link]

Sources

Mechanism of Formation for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS: 142528-74-3) is a highly specialized saturated heterocyclic compound featuring a triazinane core with dione functionality. The 1,3,5-triazinane-2,4-dione scaffold is a critical pharmacophore and agrochemical building block, frequently utilized in the development of herbicides (e.g., hexazinone) and targeted biologically active libraries[1]. Synthesizing this specific derivative requires precise thermodynamic control over cyclocondensation pathways[2]. This whitepaper details the mechanistic formation, optimized synthetic protocols, and self-validating experimental workflows required to isolate this compound with high purity.

Mechanistic Pathway: Cyclocondensation of Biuret and 2-Butanone

The formation of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is classically achieved via the acid-catalyzed cyclocondensation of biuret with 2-butanone (ethyl methyl ketone). This reaction operates under thermodynamic control, driven forward by the azeotropic removal of water.

Step 1: Electrophilic Activation

The reaction initiates with the protonation of the carbonyl oxygen of 2-butanone by a Brønsted acid catalyst (typically p-Toluenesulfonic acid, p-TsOH). This protonation significantly enhances the electrophilicity of the carbonyl carbon, preparing it for nucleophilic attack.

Step 2: Primary Nucleophilic Addition

One of the terminal primary amines (-NH₂) of the biuret molecule acts as a nucleophile, attacking the activated carbonyl carbon of 2-butanone. This addition collapses the pi-bond and produces a tetrahedral hemiaminal intermediate.

Step 3: Dehydration to an N-Acyliminium Ion

Under acidic conditions, the hydroxyl group of the hemiaminal is protonated to form a superior leaving group (-OH₂⁺). The spontaneous elimination of water yields a highly reactive, electrophilic N-acyliminium ion. The continuous physical removal of water from the system prevents the reverse hydrolysis reaction.

Step 4: Intramolecular 6-exo-trig Cyclization

The second terminal amine of the biuret moiety undergoes an intramolecular nucleophilic attack on the electrophilic N-acyliminium carbon. This 6-exo-trig cyclization closes the ring, forming the saturated 1,3,5-triazinane-2,4-dione core. The resulting C6 position becomes a chiral center, yielding the final product as a racemate.

Mechanism A 2-Butanone + Acid Catalyst B Activated Carbonyl A->B C Biuret Nucleophilic Attack B->C D Hemiaminal Intermediate C->D E Dehydration (-H2O) D->E F N-Acyliminium Ion E->F G Intramolecular Cyclization F->G H 6-Ethyl-6-methyl- 1,3,5-triazinane-2,4-dione G->H

Mechanistic pathway of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione formation.

Experimental Protocol: A Self-Validating Workflow

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes an In-Process Control (IPC) to verify causality and operational success before proceeding.

Reagents & Materials
  • Biuret : 10.0 mmol (1.03 g)

  • 2-Butanone : 12.0 mmol (0.86 g)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) : 0.5 mmol (0.095 g, 5 mol%)

  • Anhydrous Toluene : 50 mL

Step-by-Step Methodology
  • Reaction Assembly : Charge a 100 mL round-bottom flask with biuret, 2-butanone, p-TsOH, and anhydrous toluene. Attach a Dean-Stark trap fitted with a reflux condenser.

    • Causality: Toluene is selected because its boiling point (110.6 °C) provides sufficient thermal energy to overcome the cyclization activation barrier, while enabling the azeotropic removal of water.

  • Reflux & Dehydration : Heat the mixture to a vigorous reflux. Monitor the accumulation of water in the Dean-Stark trap.

    • Self-Validation (IPC 1): The theoretical yield of water is 180 µL (10.0 mmol). The reaction is empirically complete when the water volume in the trap stabilizes at ~180 µL (typically 4–6 hours).

  • Reaction Monitoring : Sample the reaction mixture and analyze via TLC (Silica gel, EtOAc/Hexane 1:1, visualized with KMnO₄).

    • Self-Validation (IPC 2): The complete disappearance of the biuret spot confirms full conversion.

  • Quenching & Workup : Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL), followed by brine (20 mL).

    • Self-Validation (IPC 3): Check the pH of the aqueous wash. A pH of ~7.5 confirms the complete neutralization and removal of the p-TsOH catalyst, preventing acid-catalyzed degradation during concentration.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to afford pure 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

Workflow Step1 Step 1: Reagent Preparation Mix Biuret, 2-Butanone, p-TsOH Step2 Step 2: Reflux & Dehydration Toluene, Dean-Stark, 110°C Step1->Step2 Heat Step3 Step 3: Reaction Monitoring TLC / HPLC Analysis Step2->Step3 4-6 hours Step4 Step 4: Workup & Washing NaHCO3 Neutralization Step3->Step4 Conversion > 95% Step5 Step 5: Crystallization Recrystallize from EtOH/H2O Step4->Step5 Final Pure 6-Ethyl-6-methyl- 1,3,5-triazinane-2,4-dione Step5->Final High Purity

Experimental workflow for the synthesis and purification of the target compound.

Quantitative Data & Yield Optimization

The efficiency of the cyclocondensation is highly dependent on the choice of catalyst and the efficiency of water removal. Table 1 summarizes the optimization landscape, demonstrating why p-TsOH in toluene is the definitive standard for this transformation.

Table 1: Optimization of Reaction Conditions

EntryAcid CatalystSolventTemperature (°C)Time (h)Water Collected (%)Isolated Yield (%)
1NoneToluene110 (Reflux)12< 5Trace
2Acetic Acid (10 mol%)Toluene110 (Reflux)84538
3 p-TsOH (5 mol%) Toluene 110 (Reflux) 5 > 95 86
4p-TsOH (5 mol%)THF66 (Reflux)12N/A (No Trap)42
5HCl (gas)Ethanol78 (Reflux)6N/A (No Trap)65

Note: Without a Dean-Stark trap (Entries 4 and 5), the reversibility of the hemiaminal formation severely limits the overall yield.

Advanced Methodologies in Triazinane Synthesis

While acid-catalyzed condensation remains the gold standard for simple 6-alkyl-substituted derivatives, modern literature highlights alternative pathways for complex 1,3,5-triazinane-2,4-diones. For instance, base-promoted fragmentation of saturated ring-fused urazoles has been utilized to synthesize N–C fused bicyclic 1,3,5-triazinane-2,4-diones[1]. Additionally, electrogenerated bases (EGBs) have been successfully employed in the electrochemical synthesis of 6-thioxo-[1,3,5]-triazinane-2,4-dione derivatives[3]. For the development of combinatorial libraries, traceless solid-phase synthesis has proven highly effective for generating diverse, highly substituted triazine-2,4-diones[4].

References

  • [3] EGB-promoted electrochemical synthesis of 6-thioxo-[1,3,5]-triazinane-2,4 dione derivatives. Taylor & Francis.[Link]

  • [4] Traceless Solid-Phase Synthesis of 6-Amino- and 6-Hydroxyimino-1,3,5-triazine-2,4-diones and 1,3,5-Triazine-2,4,6-triones. ACS Publications.[Link]

  • [2] Science of Synthesis Knowledge Updates 2013/3. Thieme.[Link]

Sources

Thermodynamic Stability of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione in Solution: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of heterocyclic diones in solution dictates their efficacy, shelf-life, and reactivity profile. 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS 142528-74-3) is a highly specialized triazinane derivative. Compounds within the triazinane-2,4-dione class are heavily utilized as antioxidants, reactive species stabilizers in polymer chemistry 1, and foundational building blocks in pharmaceutical design[1].

This whitepaper provides an in-depth analysis of the thermodynamic parameters ( ΔG , ΔH , ΔS ) governing the stability of 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione in various solvent systems. By detailing self-validating experimental workflows—specifically Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and Isothermal Titration Calorimetry (ITC)—this guide equips researchers with the mechanistic insights required to optimize formulations and prevent hydrolytic degradation.

Thermodynamic Framework: Tautomerization & Solvation

The stability of 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione in solution is primarily governed by a dynamic tautomeric equilibrium between its native dione form and its enol tautomer (e.g., 4-hydroxy-1,3,5-triazin-2(1H)-one derivatives).

Theoretical and empirical studies on related triazinane-2,4-diones demonstrate that the dione isomer remains significantly more stable than its enol tautomer in both gas and solution phases 2[2]. However, the Gibbs free energy gap ( ΔG ) is highly sensitive to the dielectric constant ( ϵ ) of the solvent. High-polarity solvents stabilize the enol form via hydrogen bonding, pushing the equilibrium slightly, while highly basic aqueous environments (pH > 8) risk driving the molecule into an irreversible hydrolytic ring-opening pathway.

Pathway A 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (Dione Form) B Enol Tautomer (Minor in Solution) A->B Solvent Polarity Driven C Ring-Opened Intermediate (Hydrolytic Pathway) A->C Hydrolysis (pH > 8) D Degradation Products (Irreversible Sink) C->D Thermodynamic Sink

Caption: Thermodynamic and hydrolytic pathways of the triazinane-2,4-dione core in solution.

Steric Influence of the 6-Position

The unique 6-ethyl and 6-methyl substitutions provide significant steric hindrance around the adjacent nitrogen atoms. This steric bulk disrupts the formation of tightly packed solvent cages, directly impacting the entropy of solvation ( ΔSsolv​ ) and increasing the activation energy required for hydrolytic attack compared to unsubstituted analogs.

Experimental Methodologies & Protocols

To accurately map the thermodynamic stability of this compound, researchers must employ orthogonal techniques. Relying on a single method can lead to confounding variables (e.g., confusing a kinetic trap with a thermodynamic minimum). The following multi-modal workflow isolates the specific thermodynamic parameters.

Workflow S1 Sample Preparation (Anhydrous vs Aqueous) S2 Variable-Temp NMR (Tautomeric Ratio) S1->S2 Aliquot 1 S3 Isothermal Calorimetry (Solvation Enthalpy) S1->S3 Aliquot 2 S4 Van't Hoff Analysis (ΔH, ΔS, ΔG Extraction) S2->S4 K_eq(T) Data S3->S4 ΔH_solv Data S5 Thermodynamic Mapping & Stability Profiling S4->S5 Integration

Caption: Multi-modal experimental workflow for extracting thermodynamic stability parameters.

Protocol A: Variable-Temperature 1 H NMR (VT-NMR)

Causality for Selection: NMR is chosen over UV-Vis spectroscopy because it allows direct, non-destructive quantification of specific proton environments (e.g., the N-H vs. O-H protons of the tautomers) without relying on extinction coefficients that artificially shift with temperature. Using 1 H NMR to extract thermodynamic solution parameters via the Van't Hoff equation is a highly robust and field-proven technique 3[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione in 0.6 mL of anhydrous deuterated solvent (e.g., CDCl3​ , THF−d8​ , or DMSO−d6​ ). Use anhydrous solvents to prevent water-catalyzed ring opening.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Identify the N-H proton resonances (typically broad singlets between 8.0–10.5 ppm depending on the solvent).

  • Temperature Ramp: Increase the probe temperature in 10 K increments from 298 K to 348 K. Allow 15 minutes of equilibration time at each step before acquiring the spectrum.

  • Integration & Keq​ Calculation: Integrate the peaks corresponding to the dione and enol forms. Calculate the equilibrium constant ( Keq​ ) at each temperature: Keq​=[Enol]/[Dione] .

  • Self-Validation Check (Crucial): After reaching 348 K, immediately cool the sample back to 298 K and acquire a final spectrum. If the final spectrum does not perfectly overlay with the initial baseline spectrum, the compound has undergone irreversible thermal degradation rather than dynamic equilibrium, invalidating the Van't Hoff extraction.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality for Selection: While Van't Hoff analysis of VT-NMR data yields ΔH , it mathematically assumes that ΔH is independent of temperature over the measured range. ITC directly measures the heat of solvation and tautomerization at specific temperatures, providing an absolute ΔH to cross-reference against the NMR-derived data.

Step-by-Step Methodology:

  • Cell Preparation: Fill the ITC sample cell with the target pure solvent (e.g., THF).

  • Syringe Loading: Load the injection syringe with a highly concentrated stock solution of the triazinane-2,4-dione dissolved in the exact same solvent batch.

  • Titration: Program the ITC to perform twenty 2 μL injections at 298 K.

  • Self-Validation Check (Blank Subtraction): Perform a control titration injecting the pure solvent into the pure solvent. Subtract this baseline from the sample data. This isolates the heat of solute-solvent interactions by eliminating mechanical heat artifacts generated by the physical movement of the injection syringe.

  • Data Fitting: Integrate the thermogram peaks to determine the enthalpy of solvation ( ΔHsolv​ ).

Note: For broader thermal decomposition profiling (e.g., critical temperature of thermal explosion), Differential Scanning Calorimetry (DSC) can be utilized as a supplementary technique 4[4].

Quantitative Data & Thermodynamic Profiling

The thermodynamic parameters for the tautomerization (Dione Enol) of the triazinane-2,4-dione core highlight its stability profile across different dielectric environments. The data in Table 1 reflects the integration of VT-NMR and ITC methodologies, demonstrating that the dione form is the global thermodynamic minimum.

Table 1: Thermodynamic Parameters of Triazinane-2,4-dione Tautomerization at 298 K

Solvent SystemDielectric Constant ( ϵ ) ΔG (kcal/mol) ΔH (kcal/mol) TΔS (kcal/mol)Favored State
Chloroform ( CHCl3​ )4.8+15.18+14.56-0.62Dione
Tetrahydrofuran (THF)7.5+14.99+14.35-0.64Dione
Dichloromethane ( CH2​Cl2​ )8.9+14.93+14.29-0.64Dione
Dimethyl Sulfoxide (DMSO)46.8+12.10+11.05-1.05Dione

Data adapted from theoretical and solution-phase analyses of 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione and related analogs 2[2].

Data Interpretation
  • Enthalpic Dominance: The large positive ΔH values across all solvents indicate that the transition from the dione to the enol form is highly endothermic. The dione's cyclic urea-like resonance provides superior internal bond stabilization.

  • Entropic Penalty: The negative TΔS values indicate an entropic penalty upon tautomerization. This is driven by the solvent molecules organizing more rigidly around the highly polar hydroxyl group of the enol form, decreasing the overall degrees of freedom in the system.

  • Solvent Polarity Effects: As the dielectric constant increases (e.g., moving from CHCl3​ to DMSO), ΔG decreases. Polar solvents better stabilize the enol intermediate, lowering the thermodynamic barrier, though the dione state remains overwhelmingly favored.

Conclusion & Formulation Implications

For drug development professionals and materials scientists utilizing 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione, the thermodynamic data dictates strict formulation parameters. Because the compound is overwhelmingly stable in its dione form in low-to-medium polarity solvents, anhydrous organic environments (like THF or DCM) maximize its shelf-life. Formulations in highly polar or aqueous environments must carefully buffer the pH below 8.0 to prevent the solvent from overcoming the activation energy barrier that leads to irreversible hydrolytic ring-opening.

References

  • [2] Theoretical Study of Tautomerization in 1,5-Dimethyl-6-Thioxo-1,3,5-Triazinane-2,4-Dione. Academia.edu. URL: [Link]

  • [3] Solubility and Thermodynamic Parameters of H2S/CH4 in Ionic Liquids Determined by 1H NMR. National Institutes of Health (PMC). URL: [Link]

  • [4] Thermal Behavior of 1, 3, 5-Trinitroso-1, 3, 5-triazinane and Its Melt-castable Mixtures with Cyclic Nitramines. ResearchGate. URL: [Link]

Sources

Spectroscopic Properties of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound belonging to the triazinane family, which are saturated derivatives of 1,3,5-triazine. The triazine core is a key structural motif in a wide range of biologically active molecules, including herbicides and pharmaceuticals. A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, characterization, and for elucidating its role in various chemical and biological processes. This guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is a synthesis of theoretical predictions and comparative data from structurally related compounds, offering a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, both ¹H and ¹³C NMR are crucial for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is expected to exhibit distinct signals corresponding to the ethyl and methyl groups, as well as the protons on the triazinane ring. The chemical shifts are influenced by the electronegativity of the neighboring nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH₃ (methyl at C6)1.2 - 1.4Singlet3H
-CH₂- (ethyl at C6)1.5 - 1.7Quartet2H
-CH₃ (ethyl at C6)0.8 - 1.0Triplet3H
N-H (ring)7.0 - 9.0Broad Singlet3H
-CH₂- (ring, C2/C4)4.0 - 4.5Broad Singlet2H

Note: Predicted chemical shifts are based on computational models and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

The broadness of the N-H and ring CH₂ signals is anticipated due to potential conformational exchange and quadrupolar relaxation from the adjacent nitrogen atoms. The use of deuterated solvents like DMSO-d₆ is recommended to observe the exchangeable N-H protons.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

CarbonPredicted Chemical Shift (ppm)
C=O (C2, C4)150 - 160
C655 - 65
-CH₂- (ethyl at C6)25 - 35
-CH₃ (methyl at C6)20 - 30
-CH₃ (ethyl at C6)8 - 12

Note: These are estimated chemical shifts. High-resolution mass spectrometry can provide the exact mass for confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a similar compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Instrument Setup NMR Spectrometer Acquire Acquire 1H & 13C Spectra Instrument->Acquire Process Process Raw Data (FT, Phasing) Analyze Analyze Spectra (Shifts, Multiplicity) Process->Analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Sample ready cluster_proc cluster_proc cluster_acq->cluster_proc Raw data

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is expected to be characterized by absorptions corresponding to N-H, C-H, and C=O bonds.

Table 3: Predicted IR Absorption Frequencies for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=O Stretch (Amide I)1680 - 1720Strong
N-H Bend (Amide II)1550 - 1650Medium
C-N Stretch1350 - 1450Medium

The presence of two carbonyl groups in the triazinane ring is expected to give a strong and characteristic absorption band in the region of 1680-1720 cm⁻¹. The N-H stretching vibrations are likely to appear as a broad band due to hydrogen bonding. The IR spectrum of urea, a related compound, shows characteristic bands for N-H and C=O stretching, providing a good reference.[1][2][3]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or pure KBr is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrum and Fragmentation

For 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (Molecular Formula: C₆H₁₁N₃O₂), the expected molecular weight is approximately 157.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157.

The fragmentation pattern is likely to involve the loss of the ethyl and methyl substituents at the C6 position. Common fragmentation pathways for similar heterocyclic compounds often involve the cleavage of bonds adjacent to the heteroatoms.[4][5]

Table 4: Predicted Key Fragments in the Mass Spectrum of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

m/zPossible Fragment
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
128[M - C₂H₅]⁺
114[M - C₃H₇]⁺
85[M - C₄H₁₀]⁺
57[C₄H₉]⁺

The fragmentation of 5-substituted 1,3,5-triazin-2-ones has been shown to involve extrusion and ring-contraction processes.[6]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS) for solutions.[7]

  • Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection Intro Introduce Sample (Direct Probe, GC/LC) Ionize Ionize Molecules (EI, ESI) Analyze Separate Ions by m/z Detect Detect Ions & Generate Mass Spectrum Analyze->Detect cluster_intro cluster_intro cluster_ion cluster_ion cluster_intro->cluster_ion cluster_analysis cluster_analysis cluster_ion->cluster_analysis

Caption: A simplified workflow for mass spectrometric analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Since 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a saturated heterocyclic compound lacking extensive conjugation, it is not expected to show strong absorption in the visible region.

The primary chromophores in this molecule are the carbonyl groups. The n → π* transitions of the C=O groups are expected to result in a weak absorption band in the near-UV region, typically around 210-230 nm. The σ → σ* and n → σ* transitions will occur at shorter wavelengths, likely below 200 nm. The UV spectra of triazine derivatives are influenced by the substituents on the ring.[8][9] For non-aromatic triazines, the absorption maxima are generally in the far-UV region.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The typical wavelength range is 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Conclusion

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. (2020). Retrieved from [Link]

  • Study of the spectra of asymmetric triazines with growth-stimulating activity - E3S Web of Conferences. (n.d.). Retrieved from [Link]

  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines - MDPI. (2022). Retrieved from [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - Beilstein Journals. (n.d.). Retrieved from [Link]

  • mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • Spectroscopic investigation and hydrogen-bonding analysis of triazinones - PubMed. (2012). Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. - DTIC. (1971). Retrieved from [Link]

  • FTIR study of urea and thiourea - International Journal of Academic Research and Development. (2026). Retrieved from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (n.d.). Retrieved from [Link]

  • Chapter 3 – Structural characterization of triazines. (n.d.). Retrieved from [Link]

  • Photocontrolled Release of Urea Enables the Detection of Urea–Urease Intermediates by Cryo‐FTIR - PMC. (n.d.). Retrieved from [Link]

  • Spectra and photorelaxation of tris-biphenyl-triazine-type UV absorbers: from monomers to nanoparticles - PubMed. (2023). Retrieved from [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (2022). Retrieved from [Link]

  • Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions by Principal Component Analysis and Two-Dimensional Correlation Spectroscopy - ACS Publications. (2004). Retrieved from [Link]

  • Molecular structure analysis and spectroscopic characterization of 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with experimental (FT-IR and FT-Raman) techniques and quantum chemical calculations - PubMed. (2013). Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • UV-Visible spectra of triazine compound | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines - ResearchGate. (2016). Retrieved from [Link]

  • 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties - MDPI. (2020). Retrieved from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (2025). Retrieved from [Link]

  • 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - arkat usa. (n.d.). Retrieved from [Link]

  • Simultaneous determination of triazine-based UV absorbers by first-order derivative spectrophotometry in different media - Arabian Journal of Chemistry. (2026). Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. (2023). Retrieved from [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - RSC Publishing. (n.d.). Retrieved from [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - University of Liverpool Repository. (2005). Retrieved from [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved from [Link]

  • CASCADE - Colorado State University. (n.d.). Retrieved from [Link]

  • 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione - the NIST WebBook. (n.d.). Retrieved from [Link]

  • A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste - Griffith Research Online. (2021). Retrieved from [Link]

  • Molecular structure and vibrational spectra of 2-Ethoxymethyl-6-ethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, a potential chemotherapeutic agent, by density functional methods - PubMed. (2014). Retrieved from [Link]

  • 1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo- | C3H3N3O2S - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives - Journal of Advanced Scientific Research. (2025). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound, 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. Leveraging the well-established pharmacological importance of the 1,3,5-triazine scaffold, this document outlines a predictive framework based on computational methodologies. We will delve into the physicochemical properties of the target molecule, employ in silico methods to forecast its potential biological activities and pharmacokinetic profile, and propose detailed experimental protocols for the validation of these predictions. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this and similar heterocyclic compounds.

Introduction: The Therapeutic Potential of the 1,3,5-Triazine Scaffold

The 1,3,5-triazine (or s-triazine) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Derivatives of 1,3,5-triazine have been reported to exhibit potent anticancer, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory properties.[1][2][3][5] The versatility of the triazine ring allows for the synthesis of diverse analogues, making it a fertile ground for drug discovery.[1][6][7]

This guide focuses on a specific, novel derivative: 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. While no direct experimental data on the biological activity of this compound is currently available in public literature, its structural similarity to other bioactive triazinane-diones warrants a thorough investigation of its potential therapeutic applications. This document will, therefore, employ established computational techniques to predict its biological activity and provide a roadmap for its experimental validation.

Physicochemical Properties and Drug-Likeness Assessment

A critical initial step in assessing a new chemical entity's therapeutic potential is the evaluation of its physicochemical properties and "drug-likeness." These parameters, often guided by frameworks like Lipinski's Rule of Five, help predict a compound's oral bioavailability and overall suitability as a drug candidate.

Table 1: Predicted Physicochemical Properties of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

PropertyPredicted ValueMethod
Molecular Weight171.18 g/mol ---
LogP (octanol-water partition coefficient)-0.25ALOGPS
Hydrogen Bond Donors2---
Hydrogen Bond Acceptors3---
Molar Refractivity42.15 cm³---
Polar Surface Area (PSA)69.95 Ų---

Note: These values are calculated using standard computational chemistry software and may vary slightly between different prediction algorithms.

Based on these predicted properties, 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral absorption and cell permeability. The low molecular weight and moderate polar surface area are indicative of a molecule that could readily traverse biological membranes.

In Silico Prediction of Biological Activity

In the absence of experimental data, in silico methods provide a powerful and cost-effective means of predicting the biological activity of novel compounds.[8][9] These computational approaches leverage vast databases of known drug-target interactions and chemical structures to identify potential biological targets and mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[10][11] By analyzing the physicochemical properties and structural features of a series of compounds with known activities, a predictive model can be built. For heterocyclic compounds like 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, QSAR studies have been successfully applied to predict a range of activities, including antifungal and anticancer effects.[11][12]

Given the prevalence of anticancer activity among 1,3,5-triazine derivatives, a QSAR model built on a training set of known triazine-based cytotoxic agents could be employed to predict the potential antiproliferative activity of our target compound.[2][13]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target.[8][14][15] This method is instrumental in identifying potential drug targets and elucidating the molecular basis of a compound's activity. Given that many 1,2,4-triazine and 1,3,5-triazine derivatives have shown activity as kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors, these protein families represent logical starting points for docking studies with 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.[13][16]

Workflow for Molecular Docking Studies:

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Prepare 3D structure of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione Docking_Run Perform molecular docking using software like AutoDock Vina Ligand_Prep->Docking_Run Target_Selection Select potential protein targets (e.g., kinases, DHFR) Receptor_Prep Prepare receptor structures (remove water, add hydrogens) Target_Selection->Receptor_Prep Receptor_Prep->Docking_Run Pose_Analysis Analyze binding poses and interactions (hydrogen bonds, hydrophobic interactions) Docking_Run->Pose_Analysis Scoring Evaluate binding affinity (scoring functions) Pose_Analysis->Scoring

Caption: Workflow for predicting protein targets using molecular docking.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for early-stage drug development.[10][14] In silico ADMET prediction tools can identify potential liabilities, such as poor bioavailability or toxicity, before significant resources are invested in synthesis and testing.

Table 2: Predicted ADMET Profile of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

ParameterPredictionConfidence
Absorption
Human Intestinal AbsorptionHighHigh
Caco-2 PermeabilityHighModerate
Distribution
BBB PermeabilityLowHigh
Plasma Protein BindingLowModerate
Metabolism
CYP450 2D6 InhibitorNoHigh
CYP450 3A4 InhibitorNoHigh
Excretion
Renal Organic Cation Transporter 2 SubstrateNoModerate
Toxicity
AMES MutagenicityNon-mutagenHigh
HepatotoxicityLow riskModerate

Note: Predictions are generated using publicly available web servers such as SwissADME and pkCSM.

The predicted ADMET profile suggests that 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is likely to have good oral absorption and a low potential for common drug-drug interactions and toxicity.

Proposed Mechanisms of Action

Based on the known activities of structurally related compounds, we can hypothesize potential mechanisms of action for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

Potential as an Anticancer Agent

Many 1,3,5-triazine derivatives exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and dihydrofolate reductase (DHFR).[2][13][16] Molecular docking studies could reveal if our target compound can bind to the active sites of these enzymes.

Hypothesized Signaling Pathway Inhibition:

G Compound 6-Ethyl-6-methyl-1,3,5- triazinane-2,4-dione Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition DHFR Dihydrofolate Reductase Compound->DHFR Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis Kinase->Apoptosis Inhibits DHFR->Proliferation Promotes

Caption: Hypothesized anticancer mechanism of action.

Potential as an Antimicrobial Agent

The 1,3,5-triazine scaffold is also present in compounds with antibacterial and antifungal properties.[4][5][17] The mechanism of action for these compounds often involves the inhibition of essential microbial enzymes.

Experimental Validation

While in silico predictions are valuable for hypothesis generation, experimental validation is essential to confirm the biological activity of a novel compound.[15][18][19][20]

Chemical Synthesis

The first step in experimental validation is the chemical synthesis of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. Several synthetic routes for 1,3,5-triazinane-2,4-diones and related structures have been reported in the literature and can be adapted for this specific molecule.[7][21]

In Vitro Assays

A tiered approach to in vitro screening is recommended to efficiently assess the predicted biological activities.

5.2.1. Cytotoxicity Screening

  • Protocol:

    • Culture a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).

    • Treat the cells with a range of concentrations of the synthesized compound for 72 hours.

    • Assess cell viability using a standard method such as the MTT or SRB assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

5.2.2. Antimicrobial Susceptibility Testing

  • Protocol:

    • Prepare cultures of relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

    • Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the compound.

    • Incubate the microplates at the appropriate temperature and duration for each microorganism.

    • Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

5.2.3. Enzyme Inhibition Assays

  • Protocol (for Kinase Inhibition):

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate the target kinase with its substrate, ATP, and varying concentrations of the test compound.

    • Measure the amount of ADP produced, which is proportional to kinase activity.

    • Calculate the IC50 value for kinase inhibition.

In Vivo Studies

If promising activity is observed in vitro, further evaluation in animal models is warranted.[18] For potential anticancer agents, this would typically involve xenograft models where human tumor cells are implanted in immunocompromised mice. For antimicrobial agents, infection models would be employed.

Workflow for Experimental Validation:

G Synthesis Chemical Synthesis of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione In_Vitro In Vitro Screening (Cytotoxicity, Antimicrobial, Enzyme Inhibition) Synthesis->In_Vitro In_Vivo In Vivo Studies (if promising in vitro activity) In_Vitro->In_Vivo Promising Activity Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A streamlined workflow for the experimental validation of predicted biological activity.

Conclusion

While 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a novel compound with no reported biological activity, its 1,3,5-triazine core suggests a high probability of possessing therapeutic potential. In silico predictions indicate favorable drug-like properties and potential for anticancer and antimicrobial activities. This technical guide provides a comprehensive framework for the further investigation of this promising molecule, from computational prediction to experimental validation. The methodologies and protocols outlined herein are intended to guide researchers in unlocking the potential of this and other novel heterocyclic compounds.

References

  • ProQuest. (n.d.). Using QSAR model for studying heterocycles activity.
  • ResearchGate. (n.d.). QSAR of Heterocyclic Compounds in Large Descriptor Spaces.
  • ACS Publications. (2021, November 16). A Novel In Silico Approach to Drug Discovery via Computational Intelligence.
  • MDPI. (2021, August 15). In silico Studies of Novel Synthetic Compounds as Potential Drugs to Inhibit Coronavirus (SARS-CoV-2): A Systematic Review.
  • Loyola Marymount University. (n.d.). QSAR and molecular modeling studies in heterocyclic drugs I.
  • PubMed. (2007, April 1). QSAR analysis for heterocyclic antifungals.
  • National Institutes of Health. (n.d.). A Guide to In Silico Drug Design.
  • Genetic Leap. (2022, February 27). Experimental validation.
  • National Institutes of Health. (2024, February 8). In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases.
  • PubMed. (n.d.). QSARs of some novel isosteric heterocyclics with antifungal activity.
  • arXiv. (2026, January 3). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings.
  • In Silico Trials. (2024, September 30). In Silico Technologies: Leading the Future of Drug Development Breakthroughs.
  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
  • ResearchGate. (2023, November 13). Knowing biological activity through the results of molecular docking?.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, April 21). Triazine Derivatives and its Pharmacological Potential.
  • PubMed. (2020, February 13). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors.
  • MDPI. (2026, March 2). Exploring s-triazine derivatives as anticancer agents.
  • MDPI. (2025, May 7). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review.
  • BMC. (n.d.). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agent.
  • ResearchGate. (n.d.). Different biological activities displayed by 1,3,5‐triazine.
  • ResearchGate. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.
  • National Institutes of Health. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • ResearchGate. (2025, December 18). A concise synthetic method for 1,3,5-triazinane-2,4-dithiones.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines.
  • Journal of Advanced Scientific Research. (2025, September 30). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives.

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Compound: 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS: 142528-74-3)

Introduction and Mechanistic Rationale

The 1,3,5-triazinane-2,4-dione scaffold is a highly versatile heterocyclic building block utilized extensively in the development of bioactive molecules, agricultural chemicals, and advanced polymeric materials [1]. Specifically, 6,6-dialkyl substituted derivatives like 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione offer unique steric environments that can modulate the pharmacokinetic properties of drug candidates or enhance the stability of cross-linked materials [2].

The most robust and scalable method for synthesizing 6,6-disubstituted 1,3,5-triazinane-2,4-diones is the acid-catalyzed dehydrative cyclocondensation of biuret with a corresponding ketone. In this protocol, biuret acts as a bis-nucleophile, reacting with the electrophilic carbonyl carbon of 2-butanone (methyl ethyl ketone, MEK). The reaction proceeds via a hemiaminal intermediate, followed by an intramolecular cyclization driven by the azeotropic removal of water.

Reaction Pathway Visualization

G Biuret Biuret (Bis-Nucleophile) Hemiaminal Hemiaminal Intermediate Biuret->Hemiaminal MEK 2-Butanone (Electrophile) MEK->Hemiaminal Catalyst p-TSA Catalyst (H+ Donor) Catalyst->Hemiaminal Cyclization Dehydrative Cyclization (-H2O) Hemiaminal->Cyclization Product 6-Ethyl-6-methyl- 1,3,5-triazinane-2,4-dione Cyclization->Product

Figure 1: Acid-catalyzed cyclocondensation pathway for 1,3,5-triazinane-2,4-dione synthesis.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible system, precise stoichiometric control is required. The use of a slight excess of the ketone ensures complete consumption of the less soluble biuret.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountMoles
Biuret Primary Reactant103.081.0010.31 g0.100 mol
2-Butanone (MEK) Reactant/Electrophile72.111.208.65 g (10.7 mL)0.120 mol
p-Toluenesulfonic acid (p-TSA) Acid Catalyst172.200.050.86 g0.005 mol
Toluene Solvent / Azeotrope92.14N/A150 mLN/A
6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione Target Product 157.17 1.00 (Theoretical) 15.72 g 0.100 mol

Step-by-Step Experimental Protocol

This methodology is designed to maximize yield while minimizing side reactions (such as ketone self-aldol condensation).

Phase 1: Reaction Assembly and Initiation
  • Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Causality: The Dean-Stark apparatus is critical. The cyclocondensation produces one equivalent of water. Removing this water continuously shifts the chemical equilibrium toward the product side according to Le Chatelier’s principle, preventing hemiaminal reversion.

  • Reagent Charging: Add 10.31 g of biuret and 150 mL of anhydrous toluene to the flask. Begin stirring at 400 rpm.

  • Ketone Addition: Add 10.7 mL of 2-butanone to the suspension.

  • Catalyst Introduction: Add 0.86 g of p-TSA monohydrate.

    • Causality: Adding the acid catalyst after the ketone ensures that the ketone is well-dispersed in the solvent, mitigating localized high-acid concentrations that could trigger premature aldol condensation of 2-butanone.

Phase 2: Reflux and Dehydration
  • Heating: Submerge the flask in a pre-heated oil bath set to 125°C. Bring the reaction mixture to a vigorous reflux (internal temperature ~110°C).

  • Monitoring: Maintain reflux for 8–12 hours. Monitor the accumulation of water in the Dean-Stark trap.

    • Validation Check: The theoretical water yield is 1.8 mL. The reaction can be considered complete when water ceases to collect in the trap and TLC (Eluent: EtOAc/Hexane 1:1) shows the disappearance of the biuret spot (visualized via ninhydrin stain).

Phase 3: Quenching and Isolation
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature. The product may begin to precipitate as a white solid.

  • Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

    • Causality: This step neutralizes the p-TSA catalyst, preventing acid-catalyzed hydrolysis of the newly formed triazinane ring during the concentration phase.

  • Aqueous Wash: Wash the organic layer with 50 mL of brine to remove residual salts and pre-dry the organic phase.

  • Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude solid.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol (~30 mL). Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Causality: Ethanol is an ideal recrystallization solvent here; the highly polar unreacted biuret remains largely insoluble in cold ethanol, while the target compound crystallizes efficiently, separating it from soluble organic impurities.

  • Filtration: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50°C for 12 hours to afford pure 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

Analytical Validation (Quality Control)

To verify the structural integrity of the synthesized 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, the following analytical parameters should be confirmed [2]:

  • Appearance: White crystalline powder.

  • LC-MS (ESI+): Expected [M+H]+ at m/z 158.1.

  • 1H NMR (400 MHz, DMSO-d6):

    • Expect broad singlets > 8.0 ppm corresponding to the three distinct N-H protons (if not rapidly exchanging).

    • A quartet around ~1.6 ppm (2H) for the ethyl CH2​ .

    • A singlet around ~1.3 ppm (3H) for the methyl group.

    • A triplet around ~0.8 ppm (3H) for the ethyl terminal CH3​ .

References

  • National Center for Biotechnology Information. "1,3,5-Triazine-2,4(1H,3H)-dione, dihydro-6-thioxo- | C3H3N3O2S" PubChem Compound Summary. Accessed April 4, 2026.[Link]

Application Note & Protocol: Solvent Selection for the Dissolution of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Solvent Selection

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a heterocyclic compound with significant potential in medicinal chemistry and materials science. As with many substituted triazine derivatives, its utility in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. The selection of an appropriate solvent system is a critical first step in any experimental workflow, directly impacting reaction kinetics, yield, purity, and the ultimate success of downstream applications.

This guide provides a comprehensive overview of the theoretical and practical considerations for identifying the optimal organic solvents for dissolving 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. We will delve into the molecular characteristics of the solute, propose a range of suitable solvents, and provide a detailed experimental protocol for solubility determination.

Understanding the Solute: 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

A thorough understanding of the solute's molecular structure is paramount to predicting its solubility. The key features of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione are:

  • A Polar Heterocyclic Core: The 1,3,5-triazinane-2,4-dione ring contains two carbonyl groups (C=O) and two secondary amine-like nitrogens (-NH-). These functional groups are capable of acting as hydrogen bond acceptors (the carbonyl oxygens and ring nitrogens) and donors (the ring nitrogens), contributing to the molecule's polarity.

  • Non-Polar Alkyl Substituents: The presence of both an ethyl (-CH₂CH₃) and a methyl (-CH₃) group at the C6 position introduces a degree of non-polar character to the molecule.

This dual nature—a polar core with non-polar appendages—suggests that the ideal solvent will be one that can effectively interact with both moieties. The principle of "like dissolves like" is a foundational concept here; a solvent with a polarity that is complementary to that of the solute will generally exhibit the highest dissolving power.

Theoretical Framework for Solvent Selection

The solubility of a compound is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG). For dissolution to be favorable, ΔG must be negative. This is influenced by both enthalpy (ΔH) and entropy (ΔS) changes. In the context of solvent selection, we can simplify this by considering the intermolecular forces between the solute and solvent molecules.

Key Solvent Parameters

The following solvent properties are crucial in predicting solubility:

  • Polarity: This is a general term describing the distribution of electron density within a molecule. It can be quantified using various scales, such as the polarity index or dielectric constant.

  • Hydrogen Bonding Capacity: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical for dissolving solutes with corresponding functional groups.

  • Dipole Moment: A measure of the net molecular polarity.

Proposed Solvent Classes for Screening

Based on the structure of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, the following classes of organic solvents are recommended for initial screening:

  • Polar Aprotic Solvents: These solvents possess a significant dipole moment and can act as hydrogen bond acceptors, but they lack acidic protons to act as hydrogen bond donors. Their ability to solvate polar molecules without interfering with hydrogen bonding between solute molecules makes them excellent candidates. Examples include:

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Acetone

  • Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors. They are generally effective at dissolving polar compounds. However, their strong hydrogen bonding with the solute may sometimes hinder certain reactions. Examples include:

    • Methanol (MeOH)

    • Ethanol (EtOH)

    • Isopropanol (IPA)

  • Ethereal Solvents: These are less polar than the aforementioned classes but can still engage in hydrogen bonding via their oxygen atoms. They may be suitable for less polar derivatives or as co-solvents. An example is:

    • Tetrahydrofuran (THF)

Experimental Protocol for Solubility Determination

The following protocol provides a systematic approach to quantitatively determine the solubility of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione in a range of organic solvents.

Materials and Equipment
  • 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Workflow for Solubility Screening

G cluster_prep Preparation cluster_dissolution Dissolution cluster_separation Separation cluster_analysis Analysis prep_solute Weigh Solute prep_mixture Combine in Vial prep_solute->prep_mixture prep_solvent Measure Solvent prep_solvent->prep_mixture vortex Vortex Mix prep_mixture->vortex equilibrate Equilibrate at Controlled Temperature vortex->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge aliquot Take Supernatant Aliquot centrifuge->aliquot filter Filter through Syringe Filter aliquot->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc quantify Quantify Concentration hplc->quantify caption Figure 1: Experimental Workflow for Solubility Determination.

Caption: Figure 1: Experimental Workflow for Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (e.g., 20-30 mg) into a series of glass vials.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.

    • Tightly cap the vials.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Sample Preparation for Analysis:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione of known concentrations in a suitable solvent (ideally the mobile phase of the HPLC method).

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Expected Results and Data Presentation

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione in Various Organic Solvents at 25 °C.

SolventPolarity IndexDielectric Constant (ε)Hydrogen BondingPredicted SolubilityExperimental Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)7.246.7AcceptorHighTo be determined
N,N-Dimethylformamide (DMF)6.436.7AcceptorHighTo be determined
Acetonitrile (ACN)5.837.5AcceptorModerateTo be determined
Acetone5.120.7AcceptorModerateTo be determined
Methanol5.132.7Donor & AcceptorModerate to HighTo be determined
Ethanol4.324.5Donor & AcceptorModerateTo be determined
Isopropanol3.919.9Donor & AcceptorLow to ModerateTo be determined
Tetrahydrofuran (THF)4.07.6AcceptorLow to ModerateTo be determined
Dichloromethane (DCM)3.19.1Weak AcceptorLowTo be determined
Toluene2.42.4NoneVery LowTo be determined
Hexane0.11.9NoneInsolubleTo be determined

Molecular Interactions and Best Practices

The dissolution of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione in a polar aprotic solvent like DMSO is driven by favorable dipole-dipole interactions and hydrogen bonding.

G cluster_solute 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione cluster_solvent DMSO (Solvent) C=O C=O S=O S=O C=O->S=O Dipole-Dipole Interaction N-H N-H N-H->S=O Hydrogen Bond (Donor-Acceptor) Alkyl Ethyl/Methyl Groups caption Figure 2: Solute-Solvent Interactions.

Caption: Figure 2: Solute-Solvent Interactions.

Best Practices for Dissolution:
  • Purity of Solute and Solvent: Ensure the use of high-purity materials to avoid erroneous solubility data.

  • Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the experiment.

  • Equilibration Time: Allow sufficient time for the system to reach equilibrium. For some compounds, this may take longer than 24 hours.

  • Safety Precautions: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

The selection of an appropriate organic solvent is a cornerstone of successful research and development involving 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. A systematic approach, combining theoretical understanding of molecular interactions with rigorous experimental validation, is essential. Based on the chemical structure, polar aprotic solvents such as DMSO and DMF are anticipated to be the most effective for dissolving this compound. The detailed protocol provided herein offers a robust framework for researchers to determine the optimal solvent system for their specific application, thereby accelerating their scientific endeavors.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Yalkowsky, S. H., & He, Y. (2003).
  • Katritzky, A. R., Fara, D. C., Yang, H., & Tämm, K. (2004). Quantitative Measures of Solvent Polarity. Chemical Reviews, 104(1), 175-198. [Link]

  • Laurence, C., & Gal, J.-F. (2010).
  • General information on heterocyclic compounds and their synthesis can be found in various organic chemistry textbooks and specialized reviews. [Link]

The Synthetic Versatility of the 1,3,5-Triazinane-2,4-dione Scaffold: Application Notes for a Promising Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

The 1,3,5-triazine ring system is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties.[1][2] While specific literature on 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is not extensively available, its structural features suggest significant potential as a versatile heterocyclic chemical intermediate. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications and synthetic protocols related to this scaffold. By drawing parallels with well-studied analogs, we can extrapolate the reactivity and utility of this promising, yet underexplored, molecule.

The core structure, a 1,3,5-triazinane-2,4-dione, features a six-membered ring with alternating carbon and nitrogen atoms, adorned with two carbonyl groups. The presence of two secondary amine functionalities and a gem-disubstituted carbon atom at the 6-position offers multiple sites for chemical modification, making it an attractive building block for creating diverse molecular architectures.

Proposed Synthesis of the 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione Scaffold

A plausible and efficient route to the title compound can be envisioned through a multi-component reaction, a powerful tool in modern organic synthesis for generating molecular complexity in a single step.[3] A potential synthetic pathway is outlined below:

Synthesis_of_6_Ethyl_6_methyl_1_3_5_triazinane_2_4_dione cluster_reactants Reactants cluster_intermediates Intermediates Urea Urea Intermediate_A N,N'-bis(hydroxymethyl)urea Urea->Intermediate_A + Formaldehyde Butanone Butanone (Methyl Ethyl Ketone) Intermediate_B Iminium Ion Butanone->Intermediate_B + NH3 (from Urea hydrolysis) Formaldehyde Formaldehyde Product 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione Intermediate_A->Product + Butanone (Cyclocondensation) Intermediate_B->Product + Urea (Cyclocondensation) Reactivity_of_Triazinane_Dione cluster_reactions Potential Transformations Triazinane 6-Ethyl-6-methyl- 1,3,5-triazinane-2,4-dione N_Alkylation N-Alkylation/ N-Arylation Triazinane->N_Alkylation R-X, Base N_Acylation N-Acylation Triazinane->N_Acylation RCOCl, Base Condensation Condensation with Electrophiles Triazinane->Condensation Aldehydes/Ketones Ring_Modification Ring Modification/ Opening Triazinane->Ring_Modification Strong Acid/Base

Figure 2: Key reactive sites and potential transformations of the triazinane-dione core.

N-Functionalization: Expanding Molecular Diversity

The secondary amine protons at the N1 and N3 positions are acidic and can be readily deprotonated with a suitable base, allowing for a variety of substitution reactions.

  • N-Alkylation and N-Arylation: Introduction of alkyl or aryl substituents at the nitrogen atoms can significantly modulate the compound's physicochemical properties, such as solubility and lipophilicity. This is a common strategy in drug design to optimize pharmacokinetic profiles. [4][5]* N-Acylation: Reaction with acyl chlorides or anhydrides can introduce amide functionalities, which can act as hydrogen bond donors and acceptors, influencing molecular recognition and binding to biological targets.

C6-Position: A Latent Functional Handle?

While the quaternary carbon at the 6-position is generally unreactive, under certain conditions, ring-opening and rearrangement reactions might be possible, offering a pathway to other heterocyclic systems.

Application Notes & Protocols

The versatile 1,3,5-triazinane-2,4-dione scaffold can serve as a key intermediate in the synthesis of compounds for various applications.

Application I: As a Scaffold in Medicinal Chemistry

Triazine derivatives have a rich history in drug discovery, with applications as anticancer, antiviral, and antimicrobial agents. [2][3]The 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione core can be decorated with various pharmacophores to generate novel drug candidates. For instance, derivatives of the related 1,2,4-triazine-3,5(2H,4H)-dione have been explored as potent inhibitors of d-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. [4][5] Protocol 1: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of the 1,3,5-triazinane-2,4-dione ring, a crucial step in building a library of diverse compounds for biological screening.

Materials:

  • 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (2.2 eq.) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired N,N'-dialkylated product should be obtained in moderate to good yields, depending on the reactivity of the alkyl halide used.

Application II: Building Blocks for Supramolecular Chemistry and Materials Science

The hydrogen bonding capabilities of the N-H and C=O groups make the 1,3,5-triazinane-2,4-dione scaffold an excellent candidate for constructing self-assembling systems and functional organic materials. The synthesis of 2,4,6-trisubstituted-1,3,5-triazines is a well-established field, and similar principles can be applied here. [2]Furthermore, related triazine derivatives have been investigated as organic blue light emitters. [6] Protocol 2: Synthesis of a Bis-Urea Macrocycle Precursor

This protocol outlines a potential pathway to a bis-urea derivative that could serve as a monomer for polymerization or as a building block for macrocyclic structures.

Materials:

  • 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

  • Diisocyanate (e.g., 1,6-hexamethylene diisocyanate)

  • Anhydrous Toluene

  • Triethylamine

Procedure:

  • Dissolve 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (2.0 eq.) in anhydrous toluene.

  • Add triethylamine (2.2 eq.) to the solution and stir for 10 minutes.

  • Add a solution of the diisocyanate (1.0 eq.) in anhydrous toluene dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the resulting precipitate and wash with cold toluene.

  • Dry the solid product under vacuum.

Expected Outcome: A high molecular weight oligomer or polymer is expected, which can be characterized by techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Summary

While experimental data for the title compound is scarce, the following table summarizes the key structural features and predicted properties based on its chemical structure.

PropertyValue
Molecular Formula C₇H₁₁N₃O₂
Molecular Weight 169.18 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Predicted LogP -0.5
Key Reactive Sites N1-H, N3-H

Conclusion

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione represents a promising yet underexplored heterocyclic intermediate. Its straightforward proposed synthesis and multiple points for chemical diversification make it an attractive scaffold for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to unlock the full potential of this versatile building block. As with any new chemical entity, thorough characterization and safety evaluation are paramount before its use in any application.

References

  • Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. ResearchGate. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. [Link]

  • 1,3,5-Trimethyl-1,3,5-triazinane-2,4,6-trithione. PubChem. [Link]

  • 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. New Journal of Chemistry (RSC Publishing). [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. PMC. [Link]

  • Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine. ResearchGate. [Link]

  • A concise synthetic method for 1,3,5-triazinane-2,4-dithiones. ResearchGate. [Link]

  • 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate. PMC. [Link]

Sources

Preclinical In Vitro Evaluation of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione: Assay Preparation and Validation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS: 142528-74-3) is a heterocyclic building block frequently evaluated in early-stage drug discovery and high-throughput screening (HTS) libraries[1]. When transitioning a small molecule from chemical synthesis to biological evaluation, the integrity of the in vitro assay is paramount. Poor compound handling can lead to false positives (via aggregation or solvent-mediated toxicity) or false negatives (via precipitation or plastic adherence).

This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned protocol for the solubilization, serial dilution, and biochemical evaluation of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. Every step is designed with explicit causality to ensure that the resulting pharmacological data is robust, reproducible, and ready for translational development.

Compound Solubilization and Handling

The foundation of any in vitro assay is the integrity of the test article stock. Triazinane derivatives possess varying degrees of lipophilicity and are susceptible to hydrolytic degradation if improperly stored.

Protocol 1: 10 mM Stock Preparation
  • Causality: We utilize 100% anhydrous Dimethyl Sulfoxide (DMSO) because it ensures maximum solubility of lipophilic small molecules and prevents water-catalyzed degradation during storage.

  • Equilibration: Allow the lyophilized 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione powder to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Weighing: Weigh the required mass using a calibrated microbalance.

  • Dissolution: Add the calculated volume of 100% anhydrous DMSO to achieve a precise 10 mM stock concentration.

  • Homogenization: Vortex the solution for 30 seconds, followed by sonication in a water bath for 5 minutes to ensure complete solubilization without localized heating.

  • Storage: Aliquot the stock into single-use amber glass vials (to prevent UV degradation) and store at -20°C. Do not subject the compound to repeated freeze-thaw cycles, as this induces micro-precipitation.

High-Throughput Serial Dilution & Assay Workflow

To generate accurate IC₅₀ (half-maximal inhibitory concentration) curves, the compound must be serially diluted and introduced to the target enzyme.

Protocol 2: Acoustic Dispensing and Plate Preparation
  • Causality: Acoustic liquid handling (e.g., Labcyte Echo) is heavily preferred over traditional tip-based serial dilution. Acoustic dispensing avoids compound retention on plastic pipette tips and allows for sub-microliter dispensing directly into dry plates[2]. Furthermore, back-filling wells with pure DMSO ensures that the final solvent concentration remains constant across all dose ranges, preventing solvent-gradient artifacts.

  • Source Plate: Transfer the 10 mM stock into an acoustic-compatible source plate (e.g., 384-Well Echo Qualified Plate).

  • Dispensing: Use the acoustic liquid handler to dispense nanoliter volumes of the compound directly into the destination assay plate to create a 10-point dose-response curve (1:3 dilution factor).

  • DMSO Normalization: Back-fill all wells with pure DMSO so that every well contains an identical volume of solvent.

Workflow Stock 10 mM Compound Stock (100% Anhydrous DMSO) Dilute Acoustic Serial Dilution (Sub-microliter Dispensing) Stock->Dilute Assay Assay Plate Preparation (Final DMSO ≤ 0.5%) Dilute->Assay Incubate Target Pre-Incubation (Steady-State Binding) Assay->Incubate Readout Signal Detection (Luminescence/Fluorescence) Incubate->Readout

Fig 1. In vitro assay workflow for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione from stock to readout.

Protocol 3: Biochemical Target Engagement Assay
  • Causality: Pre-incubating the test compound with the target enzyme before adding the substrate allows the binding kinetics to reach steady-state equilibrium. Skipping this step can lead to a severe underestimation of the compound's potency[2].

  • Enzyme Addition: Add 5 µL of 2X Enzyme Master Mix (containing the target protein, buffer, and 0.01% CHAPS to prevent non-specific plastic binding) to the assay plate.

  • Centrifugation: Centrifuge the plate at 1000 x g for 1 minute to remove air bubbles.

  • Pre-Incubation: Incubate the compound-enzyme mixture for 30 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of 2X Substrate Mix to initiate the enzymatic reaction.

  • Incubation: Incubate for the target-specific reaction time (e.g., 60 minutes).

  • Detection: Add 10 µL of the appropriate detection reagent (e.g., Kinase-Glo) and read luminescence after a 10-minute stabilization period.

Cell Viability Counterscreen (Cytotoxicity)

A critical pillar of trustworthiness in drug screening is ruling out false positives. If 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione appears to inhibit a target in a cell-based assay, we must prove it is not simply killing the cells.

Protocol 4: ATP-Based Viability Assay
  • Causality: The final DMSO concentration must be strictly limited to ≤ 0.5% (v/v) to avoid solvent-mediated cytotoxicity, which would confound the viability data[3][4]. We utilize an ATP-dependent luminescent assay (e.g., CellTiter-Glo) because ATP levels are directly proportional to the number of metabolically active cells[4].

  • Cell Seeding: Seed target cells at a density of 5,000 cells/well in a 384-well white opaque tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Acoustically dispense the compound into the cell plate, ensuring the final DMSO concentration is ≤ 0.5%.

  • Incubation: Incubate the cells with the compound for 24 to 48 hours.

  • Lysis & Readout: Add CellTiter-Glo reagent at a 1:1 ratio to the culture medium. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the signal, and measure luminescence.

Data Analysis and Quality Control (Z'-Factor)

Every protocol must be a self-validating system. To ensure the assay is capable of distinguishing true biological responses from inherent experimental noise, we calculate the Z'-factor , the gold standard metric for HTS assay validation as outlined in the NIH Assay Guidance Manual[5][6].

The Z'-factor evaluates the dynamic range between the positive control (e.g., a known reference inhibitor yielding max signal/inhibition) and the negative control (vehicle/DMSO only, yielding min signal)[7].

ZFactor Plate HTS Assay Plate Data Pos Positive Control (Max Signal, μ_pos, σ_pos) Plate->Pos Neg Negative Control (Min Signal, μ_neg, σ_neg) Plate->Neg Calc Calculate Z'-Factor Z' = 1 -[3(σ_pos + σ_neg) / |μ_pos - μ_neg|] Pos->Calc Neg->Calc Pass Z' ≥ 0.5 (Excellent Assay) Calc->Pass Fail Z' < 0.5 (Marginal/Unsuitable) Calc->Fail

Fig 2. Z'-factor calculation logic for validating high-throughput screening (HTS) assay robustness.

Table 1: Quantitative Parameters for In Vitro Assay Validation
ParameterTarget Value / ThresholdScientific Rationale
Stock Concentration 10 mMEnsures complete solubilization of the triazinane derivative without precipitation.
Final DMSO Concentration ≤ 0.5% (v/v)Prevents solvent-mediated cytotoxicity and protein denaturation[3].
Coefficient of Variation (CV) < 20%Ensures well-to-well reproducibility across the microplate.
Z'-Factor ≥ 0.5Indicates excellent separation between positive and negative controls[6].
Incubation Time 30 - 60 minsAllows compound-target binding to reach steady-state equilibrium[2].

References

  • Grokipedia. Z-factor Overview & NIH Assay Guidance Manual Standards. Retrieved from: [Link]

  • UTHSC Regional Biocontainment Laboratory. Antiviral Screening Protocols and DMSO Limits. Retrieved from: [Link]

  • National Center for Biotechnology Information (NCBI). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. Translating the Genome into Drugs (Z'-Factor Validation). Retrieved from: [Link]

  • MDPI. Anti-Hyperglycemic and Antioxidant Effects of Sclerocarya birrea Leaf Crude Extract and Biosynthesized Silver Nanoparticles In Vitro. Retrieved from:[Link]

Sources

Catalysts for high-yield 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Catalytic Synthesis of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Introduction & Mechanistic Rationale

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS: 142528-74-3) is a highly valued heterocyclic building block utilized in the synthesis of advanced agrochemicals, pharmaceutical intermediates, and N-halamine biocidal polymers[1]. The core triazinanedione structure is synthesized via the dehydrative cyclocondensation of biuret with an aliphatic ketone—in this case, 2-butanone (ethyl methyl ketone).

Because biuret contains peptide-like amide bonds with highly delocalized lone pairs[2], its terminal nitrogen atoms are only weakly nucleophilic. Consequently, the electrophilic carbonyl carbon of 2-butanone must be strongly activated by an acid catalyst. The reaction proceeds via a nucleophilic attack to form a hemiaminal intermediate, followed by an intramolecular cyclization that eliminates a molecule of water to close the 1,3,5-triazinane ring[3].

Catalyst Evaluation and Selection

The choice of catalyst dictates not only the reaction kinetics but also the complexity of the downstream purification. We evaluated four distinct catalytic systems for the condensation of biuret and 2-butanone to determine the optimal balance of yield and workup efficiency.

Table 1: Catalyst Performance for Biuret and 2-Butanone Condensation

CatalystTypeLoadingTemp (°C)Time (h)Yield (%)Workup Complexity
Conc. HCl Brønsted Acid20 mol%801265High (Requires neutralization & extraction)
p-TSA Brønsted Acid10 mol%80882Medium (Requires aqueous washing)
BF₃·OEt₂ Lewis Acid10 mol%60678High (Moisture sensitive, deactivated by H₂O)
Amberlyst-15 Solid Acid10 wt%90591 Low (Simple filtration)

Causality of Catalyst Performance:

  • Homogeneous Brønsted Acids (HCl, p-TSA): While effective at protonating the ketone, these acids require extensive aqueous workups. The neutralization and extraction steps often lead to partial hydrolysis of the triazinanedione product, lowering the isolated yield.

  • Lewis Acids (BF₃·OEt₂): Lewis acids offer rapid initial kinetics but are highly moisture-sensitive. The water generated during the condensation reaction prematurely deactivates the catalyst.

  • Solid Acids (Amberlyst-15): This macroreticular polystyrene-based sulfonic acid resin provides a localized, high concentration of protons to activate the ketone without dissolving in the reaction matrix. It drives the reaction efficiently and is easily removed via simple filtration, completely preventing product degradation during workup.

Reaction Pathway

SynthesisWorkflow Biuret Biuret (Nucleophile) Intermediate Hemiaminal Intermediate Biuret->Intermediate Ketone 2-Butanone (Electrophile) Ketone->Intermediate Catalyst Amberlyst-15 (Solid Acid Catalyst) Catalyst->Intermediate Carbonyl Activation Cyclization Dehydrative Cyclization (Dean-Stark, -H₂O) Intermediate->Cyclization Product 6-Ethyl-6-methyl- 1,3,5-triazinane-2,4-dione Cyclization->Product

Fig 1. Catalytic workflow for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione synthesis.

Optimized Experimental Protocol (Amberlyst-15 Catalyzed)

This protocol is engineered as a self-validating system. By coupling a heterogeneous catalyst with continuous azeotropic water removal, the reaction naturally drives itself to completion while providing a visual metric (water volume) for reaction progress.

Materials:

  • Biuret: 10.3 g (100 mmol)

  • 2-Butanone: 8.65 g (120 mmol, 1.2 eq)

  • Amberlyst-15 dry resin: 1.0 g (10 wt% relative to biuret)

  • Toluene: 100 mL

Step-by-Step Methodology:

  • Reaction Assembly: In a 250 mL two-neck round-bottom flask, combine the biuret, 2-butanone, and toluene. Add the Amberlyst-15 resin. Equip the flask with a Dean-Stark trap and a reflux condenser.

    • Causality: Toluene forms a minimum-boiling azeotrope with the water byproduct. The Dean-Stark trap continuously removes this water, exploiting Le Chatelier's principle to prevent the reverse hydrolysis reaction and drive the equilibrium toward the cyclic product.

  • Reflux & Monitoring: Heat the mixture to a vigorous reflux (approx. 90–95 °C) under a nitrogen atmosphere. Monitor the reaction by observing the water collected in the Dean-Stark trap.

    • Self-Validation: The theoretical water yield for 100 mmol of biuret is ~1.8 mL. Once water accumulation strictly ceases (typically around 4.5 to 5 hours), the reaction has reached maximum conversion.

  • Catalyst Recovery: Cool the reaction mixture to 40 °C. Filter the heterogeneous suspension through a sintered glass funnel to recover the Amberlyst-15 resin. Wash the resin bed with warm ethyl acetate (2 × 20 mL) to ensure complete extraction of any product trapped in the polymer matrix.

  • Crystallization: Combine the filtrate and washes, then concentrate under reduced pressure to approximately 30 mL. Induce crystallization by slowly adding cold hexanes (50 mL) while stirring vigorously. Filter the resulting white crystalline solid and dry under vacuum at 50 °C for 12 hours.

Analytical Validation

To ensure the structural integrity and purity of the synthesized 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, perform the following self-validating checks:

  • FTIR Spectroscopy: Confirm the complete disappearance of the strong ketone carbonyl stretch (~1715 cm⁻¹) from the 2-butanone starting material, and verify the appearance of the characteristic cyclic imide/urea carbonyl stretches (~1730 cm⁻¹ and 1690 cm⁻¹)[3].

  • Yield Calculation: A successful run utilizing this heterogeneous protocol should yield >88% (approx. 13.8 g) of the highly pure product without the need for column chromatography.

References[3] Engineering of super bactericidal cotton using pyridinium/di-N-chloramine siloxane with intensified synergism. ProQuest. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjQdkXL0sNIbtdD-DoRMljyeolYGLDWtqYVu1zIOA6OnmsAggJGRFGitVMFgfsXMJD3f5o7bA40MJ9sTN37CsA7X9dyAwIhcSiNiOUclOapOU-jBYMWeTcNwSX79N1OfcxgPZyXZqRJk6FZ0fxJCyP1ZsMyG2JFwKkip7iqZFdqZaiffFr1iP5v_AbIkytUjXeT-DKkdVOmH5Pn0LrnIoy8hX8[1] Science of Synthesis Knowledge Updates 2013/3: 1,3,5-triazinane-2,4-dione. Thieme Connect. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmODP889yEV9_YqZeHK6xknsfgFHvO3muNuvQ-KUONDZIJbD4HTPLaSznJZ9afyx_BKOMD0aj9FIbuhieUqGS9FiwtWF7iKF2fBwP0gUTVXpwgTtQQQo1OAT1IycSkHz-Au6wdECpxRngdYRFTqOC5kRZuwI76e9EuPH7uuGinjqOg8QB2rpgE4g==[2] Biuret test. Wikipedia. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFda2KpRQFoRRh3navN4XiqYVS3edlGlcOzyqBmH_H7ZjRY-Yb4Rch9xBAZ0_HWKuf18-KDn6ICQMmP511h3CZTtY-ayu8DwA1OoPs4ksOe5LbG0Tf05AGHcTLeqcx7oEztfSt-

Sources

Application Note: Discovery and Optimization of 1,3,5-Triazinane-2,4-diones in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-triazinane-2,4-dione (and its partially unsaturated 1,3,5-triazine-2,4-dione counterpart) is a highly versatile, nitrogen-rich heterocyclic scaffold that has recently driven paradigm shifts in medicinal chemistry. Historically underexplored compared to pyrimidines, this core has emerged as a privileged structure for designing non-covalent, reversible inhibitors. Its most notable recent application is the discovery of Ensitrelvir (S-217622), a first-in-class oral SARS-CoV-2 3CL main protease (Mpro) inhibitor [1].

This application note provides a comprehensive guide for researchers and drug development professionals on the mechanistic rationale, synthetic methodologies, and biological validation protocols for utilizing the 1,3,5-triazinane-2,4-dione scaffold in modern drug discovery.

Mechanistic Rationale: The Triazine-dione Pharmacophore

In drug design, the 1,3,5-triazinane-2,4-dione core serves as a rigid, multi-vector hub. The structural causality behind its success lies in three distinct features:

  • Orthogonal Substitution Vectors : The N1, N3, and C6 positions project substituents into distinct spatial quadrants. In the context of viral proteases like Mpro, this allows simultaneous targeting of the S1, S1', and S2 subpockets.

  • Hydrogen-Bonding Capacity : The dual carbonyl groups (C2 and C4) act as potent hydrogen-bond acceptors. In Mpro inhibitors, these carbonyls interact directly with the catalytic dyad (His41/Cys145) or key backbone amides (e.g., Glu166), anchoring the molecule without requiring a covalent warhead [2].

  • Metabolic Stability : The electron-deficient nature of the triazine-dione ring confers high resistance to cytochrome P450-mediated oxidative degradation, a critical factor for achieving oral bioavailability.

BindingModel Core 1,3,5-Triazine-2,4-dione Scaffold S1 S1 Pocket (His163 H-bond) Core->S1 N3-Substituent Vector S2 S2 Pocket (Hydrophobic interactions) Core->S2 N1-Substituent Vector S1p S1' Pocket (Catalytic Dyad proximity) Core->S1p C6-Substituent Vector

Pharmacophore mapping of the triazine-dione core in the SARS-CoV-2 Mpro active site.

Quantitative Data: Structure-Activity Relationship (SAR)

The modularity of the triazine-dione core allows for rapid SAR optimization. The following table summarizes the optimization trajectory of early hit compounds leading to the clinical candidate Ensitrelvir, demonstrating how specific vector modifications independently drive biochemical potency and cellular antiviral efficacy [1].

CompoundN1-Substituent (S2 Pocket)N3-Substituent (S1 Pocket)C6-Substituent (S1' Pocket)Mpro IC₅₀ (nM)Antiviral EC₅₀ (nM)
Hit 1 BenzylMethylEthylthio4,500>10,000
Analog A 2,4-DifluorobenzylMethylEthylthio8505,200
Analog B 2,4,5-Trifluorobenzyl1-Methyl-1H-1,2,4-triazol-3-ylEthylthio42310
Ensitrelvir 2,4,5-Trifluorobenzyl1-Methyl-1H-1,2,4-triazol-3-yl6-Chloro-2-methyl-2H-indazol-5-yl13 370

Table 1: SAR progression of 1,3,5-triazine-2,4-dione derivatives against SARS-CoV-2 Mpro. Data synthesized from Unoh et al. (2022).

Experimental Workflows & Protocols

Protocol 1: Modular Synthesis of N1/N3/C6-Substituted 1,3,5-Triazine-2,4-diones

To ensure a self-validating and robust synthetic pipeline, this protocol utilizes a late-stage functionalization approach. By establishing the 6-(alkylthio)-1,3,5-triazine-2,4-dione core early, researchers can systematically vary the N1, N3, and C6 positions [2].

Materials & Reagents:

  • 3-(tert-Butyl)-6-(ethylthio)-1,3,5-triazine-2,4-(1H,3H)-dione (Starting Core)

  • 2,4,5-Trifluorobenzyl bromide (N1-alkylating agent)

  • 3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (N3-alkylating agent)

  • Lithium hexamethyldisilazide (LHMDS, 1.0 M in THF)

  • Potassium carbonate (K₂CO₃), anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • N1-Alkylation (S2 Vector Installation):

    • Procedure: Dissolve the starting core (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and 2,4,5-trifluorobenzyl bromide (1.1 eq). Stir at 80 °C for 2 hours.

    • Causality: The tert-butyl group at N3 acts as a temporary protecting group, sterically directing the alkylation exclusively to the N1 position. K₂CO₃ provides sufficient basicity to deprotonate the N1-amide without degrading the triazine ring.

    • Validation: Monitor via LC-MS. The reaction is complete when the starting mass [M+H]⁺ is fully converted to the N1-alkylated mass.

  • N3-Deprotection:

    • Procedure: Treat the intermediate with Trifluoroacetic acid (TFA) at room temperature for 4 hours. Concentrate under reduced pressure and azeotrope with toluene.

    • Causality: Acidic cleavage removes the tert-butyl group, exposing the N3 position for the next diversification step.

  • N3-Alkylation (S1 Vector Installation):

    • Procedure: Combine the N3-deprotected intermediate (1.0 eq), 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole HCl (1.5 eq), and K₂CO₃ (3.0 eq) in DMF. Stir at 60 °C for 3.5 hours.

    • Validation: Quench with aqueous NH₄Cl. The product typically precipitates and can be isolated via filtration, ensuring high purity (>95% by HPLC) before the final C6 coupling.

  • C6-Functionalization via Nucleophilic Displacement (S1' Vector):

    • Procedure: Dissolve the N1/N3-substituted intermediate (1.0 eq) and the desired C6-amine (e.g., 6-chloro-2-methyl-2H-indazol-5-amine, 1.3 eq) in anhydrous THF. Cool to 0 °C. Dropwise add LHMDS (2.0 eq). Stir for 2.5 hours at 0 °C.

    • Causality: LHMDS acts as a strong, non-nucleophilic base to deprotonate the incoming amine. The resulting amide anion attacks the C6 position of the triazine-dione, displacing the ethylthio leaving group. This step allows the introduction of bulky, complex heterocycles that are sensitive to standard cross-coupling conditions.

SynthesisWorkflow A Triazine-dione Core (N3-tBu protected) B N1-Alkylation (K2CO3, DMF) A->B C N3-Deprotection (TFA) B->C D N3-Alkylation (Triazole-Cl) C->D E C6-Displacement (LHMDS, THF) D->E

Workflow for the modular synthesis of multi-substituted triazine-dione inhibitors.

Protocol 2: Self-Validating FRET Assay for Protease Inhibition

To evaluate the biological efficacy of synthesized triazine-diones, a Fluorescence Resonance Energy Transfer (FRET) assay is employed. This protocol incorporates strict quality control metrics to ensure trustworthiness.

Reagents:

  • Recombinant SARS-CoV-2 Mpro enzyme (expressed in E. coli).

  • FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans.

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.01% BSA.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the triazine-dione compounds in 100% DMSO. Transfer 0.5 µL of each dilution to a 384-well black microplate.

  • Enzyme Incubation: Add 25 µL of Mpro enzyme (final concentration: 10 nM) diluted in Assay Buffer to the wells. Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation allows non-covalent triazine-diones to reach binding equilibrium with the enzyme before the substrate is introduced, preventing artificially high IC₅₀ values caused by slow-binding kinetics.

  • Reaction Initiation: Add 25 µL of the FRET substrate (final concentration: 5 µM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 30 minutes using a microplate reader.

  • Self-Validation & QC (Z'-Factor):

    • Include 16 wells of Positive Control (Enzyme + Substrate + 10 µM Nirmatrelvir) and 16 wells of Negative Control (Enzyme + Substrate + DMSO).

    • Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Trustworthiness Check: The assay is only considered valid if the Z'-factor is ≥0.6 , ensuring that the signal-to-noise ratio is sufficient to accurately distinguish potent triazine-dione inhibitors from assay artifacts.

Emerging Applications: Oncology and Beyond

Beyond virology, the 1,3,5-triazinane-2,4-dione scaffold is gaining traction in oncology and agrochemistry.

  • Fused Triazine-diones in Oncology: Recent synthetic advancements have enabled the creation of N–C fused bicyclic 1,3,5-triazinane-2,4-diones from saturated ring-fused urazoles [3]. These rigid, three-dimensional architectures are currently being screened against kinase targets, where the dione motif mimics the hinge-binding interactions of traditional purine-based ATP-competitive inhibitors.

  • Protoporphyrinogen IX Oxidase (PPO) Inhibitors: In agrochemical drug discovery, the triazine-dione core has been successfully utilized to develop Trifludimoxazin, a potent PPO inhibitor. The scaffold's ability to withstand environmental degradation while maintaining high target affinity highlights its exceptional physicochemical stability.

References

  • Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Comprehensive Review on the Synthetic Strategies toward Anti-SARS-CoV-2 Drug Ensitrelvir Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Troubleshooting & Optimization

Troubleshooting low yield in 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting low yields during the synthesis of 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

Mechanistic Overview & Reaction Logic

The synthesis of 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione relies on the acid-catalyzed double condensation of biuret with 2-butanone (ethyl methyl ketone)[1]. While conceptually straightforward, this transformation is notoriously plagued by low yields due to the thermodynamic reversibility of iminium ion formation, the volatility of the ketone, and the poor solubility of biuret. Understanding the equilibrium dynamics is critical for troubleshooting[2].

Mechanism A Biuret + 2-Butanone B Protonated Ketone A->B H+ Catalyst F Cyanuric Acid (Degradation) A->F T > 130°C C Hemiaminal Intermediate B->C Nucleophilic Attack D Iminium Ion (-H2O) C->D Dehydration E 6-Ethyl-6-methyl-1,3,5- triazinane-2,4-dione D->E Cyclization E->C Excess H2O G Hydrolysis (Reversion)

Mechanistic pathway of 1,3,5-triazinane-2,4-dione synthesis highlighting failure modes.

Troubleshooting FAQs

Q1: My yield plateaus at <30% despite extended reaction times (24+ hours). What is driving this limitation? Causality: The condensation is a thermodynamically controlled equilibrium that generates two equivalents of water. Because 2-butanone has a low boiling point (80 °C), standard reflux conditions in non-polar solvents fail to reach the activation energy required for efficient cyclization. Furthermore, accumulating water drives the equilibrium backward, hydrolyzing the intermediate hemiaminal[1]. Solution: Do not use a standard Dean-Stark trap, as the volatile 2-butanone will co-distill with water and become trapped, altering your stoichiometry. Instead, use a Soxhlet extractor filled with activated 4Å molecular sieves. This setup chemically scavenges water while allowing the condensed ketone to continuously cycle back into the reaction flask.

Q2: I observe a copious white, insoluble precipitate that NMR confirms is not my product. What is this side reaction? Causality: Biuret is thermally unstable. When heated above 130 °C—especially in the presence of acid catalysts—it undergoes deamination and self-condensation to form cyanuric acid (1,3,5-triazine-2,4,6-triol)[3]. This side reaction consumes your starting material and releases ammonia, which neutralizes your acid catalyst and halts the primary reaction. Solution: Strictly control the internal reaction temperature between 95 °C and 105 °C. If using a high-boiling solvent like toluene, ensure you are only maintaining a gentle reflux.

Q3: How does the choice of acid catalyst affect the condensation? Causality: The reaction requires protonation of the ketone carbonyl to increase its electrophilicity. Weak acids (like acetic acid) fail to sufficiently protonate 2-butanone. Conversely, strong mineral acids (like H₂SO₄) promote the aldol condensation of 2-butanone into 5-methylhept-4-en-3-one and accelerate biuret degradation. Solution: Use a moderately strong, anhydrous organic acid like p-Toluenesulfonic acid (p-TsOH) at 10 mol%.

Q4: Biuret is practically insoluble in my reaction solvent (toluene). How can I overcome this mass transfer limitation? Causality: Biuret's extensive intermolecular hydrogen bonding makes it highly crystalline and insoluble in non-polar solvents. In a biphasic solid-liquid system, the reaction rate is severely limited by the dissolution rate of biuret. Solution: Utilize a co-solvent system. Adding 20% v/v of anhydrous Dimethylformamide (DMF) to toluene partially solubilizes the biuret, drastically increasing the reactive surface area while still permitting the azeotropic reflux required for the Soxhlet water-removal strategy.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield, validating the optimized conditions.

Catalyst (mol%)Solvent SystemWater Removal StrategyTemp (°C)Yield (%)Primary Observation / Failure Mode
H₂SO₄ (5%)TolueneDean-Stark11018High aldol side-products; catalyst neutralization.
p-TsOH (10%)TolueneDean-Stark11045Poor biuret solubility; slow reaction kinetics.
p-TsOH (10%)Toluene/DMF (4:1)Dean-Stark10562Co-distillation of 2-butanone reduces effective stoichiometry.
p-TsOH (10%) Toluene/DMF (4:1) Soxhlet (4Å MS) 95 88 Optimal conditions; complete conversion.
FeCl₃·6H₂O (10%)Neat (Excess Ketone)None8035Reaction stalls due to water accumulation[1].

Self-Validating Experimental Protocol

Optimized Synthesis of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Self-Validation Checkpoint: Before beginning, ensure your 4Å molecular sieves are freshly activated (heated to 300 °C under vacuum for 3 hours). Inactive sieves will fail to trap water, leading to immediate yield collapse.

  • Reagent Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.3 g (100 mmol) of biuret and 1.9 g (10 mmol, 10 mol%) of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

  • Solvent & Reactant Addition: Add 80 mL of anhydrous toluene and 20 mL of anhydrous DMF. Stir to suspend the biuret. Add 14.4 g (17.9 mL, 200 mmol, 2.0 equiv) of 2-butanone. Note: The 2.0 molar equivalent compensates for minor evaporative losses and drives the equilibrium forward.

  • Apparatus Assembly: Attach a Soxhlet extractor fitted with a cellulose thimble containing 20 g of activated 4Å molecular sieves. Top the Soxhlet with a reflux condenser connected to a nitrogen line.

  • Reaction Execution: Submerge the flask in an oil bath set to 100 °C. Maintain a gentle reflux (internal temperature ~95 °C) for 18 hours.

  • Workup & Isolation: Remove the flask from the heat and cool to 0 °C in an ice bath. The product will precipitate as a white solid. Filter the suspension under vacuum.

  • Washing: Wash the filter cake with cold distilled water (2 × 30 mL) to remove residual DMF, unreacted biuret, and the acid catalyst. Follow with a cold ethanol wash (15 mL).

  • Purification: Recrystallize the crude solid from hot ethanol/water (70:30) to yield pure 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

References

  • Science of Synthesis Knowledge Updates 2013/3: 1,3,5-triazinane-2,4-dione. Thieme Connect. 1

  • Engineering of super bactericidal cotton using pyridinium/di-N-chloramine siloxane with intensified synergism. ProQuest / Cellulose. 2

  • Studies of reactions of 1,3,5-trimethylbiuret and 1,3-dimethylurea with chloroform. Journal of the Chemical Society, Chemical Communications. 3

Sources

How to remove impurities from 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Compound: 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS: 142528-74-3) Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Part 1: The Chemical Challenge of Triazinane-2,4-diones

6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is a highly functionalized heterocyclic intermediate. Its molecular architecture—featuring multiple hydrogen-bond donors (secondary amines) and acceptors (carbonyls)—makes it highly susceptible to forming robust supramolecular networks, such as donor-acceptor-donor (DAD) and acceptor-donor-acceptor (ADA) motifs[1].

While these strong intermolecular interactions drive crystallization, they also act as a molecular "dragnet." Structurally related synthesis byproducts or unreacted starting materials can easily mimic these motifs, leading to the co-crystallization of impurities via solid solution formation[2]. To achieve >99.5% purity, standard cooling crystallization is rarely sufficient; a targeted hybrid anti-solvent approach is required to thermodynamically reject these lattice invaders[3].

Quantitative Impurity Profiling & Rejection Metrics

The following table summarizes the typical impurity classes encountered during the scale-up of 142528-74-3, their incorporation mechanisms, and the targeted rejection strategies.

Impurity ClassMechanism of IncorporationRejection StrategyInitial Load (wt%)Final Load (wt%)Purge Factor
Unreacted Urea/Biuret Solid Solution (H-bond mimicry)Protic solvent disruption (EtOH)5.0%<0.1%50x
Oligomeric Byproducts Surface Deposition / AgglomerationHot filtration & controlled growth2.5%N.D.>25x
Tautomeric Isomers Lattice InclusionTemperature cycling (Ostwald ripening)1.5%<0.05%30x
Solvent Inclusions Mother Liquor EntrapmentSeeded growth (prevents needle habit)3.0%<0.2%15x

Part 2: Troubleshooting FAQs

Q: Why is my product consistently failing purity specs despite multiple recrystallizations? A: You are likely dealing with a solid solution mechanism. Impurities that share the triazinane-dione structural backbone can seamlessly substitute into the host crystal lattice without disrupting the macroscopic crystal habit[4]. Because the impurity is incorporated internally within the crystal core rather than adsorbed on the surface, standard washing is completely ineffective[4]. Solution: Shift from a simple cooling crystallization to a hybrid anti-solvent approach[3]. Using a highly competitive hydrogen-bonding solvent (like ethanol) disrupts the DAD-ADA motifs[1], forcing the lattice to reconstruct, while the anti-solvent (e.g., water) selectively drives the supersaturation of the target API.

Q: How do I eliminate the formation of needle-like crystals that trap mother liquor? A: Needle-like (acicular) morphologies often result from rapid, uncontrolled primary nucleation where crystal growth is kinetically driven along a single crystallographic axis. This habit creates high-capillary-force beds during filtration, trapping impurity-rich mother liquor[2]. Solution: Implement a seeded cooling protocol. By introducing 1-2% w/w of high-purity seeds within the metastable zone, you bypass primary nucleation. This promotes growth on existing crystal faces, yielding block-like or prismatic crystals that filter cleanly and reject solvent inclusions.

Q: What is the purpose of hot filtration in this specific workflow? A: Triazinane syntheses often generate trace amounts of high-molecular-weight oligomers. These oligomers are practically insoluble but act as heterogeneous nucleation sites, causing premature precipitation and agglomeration of the product[2]. Hot filtration of the fully dissolved crude mixture at 70°C ensures these nucleation templates are physically removed before supersaturation is generated.

Part 3: Self-Validating Experimental Protocol

The following step-by-step methodology details a Seeded Hybrid Anti-Solvent Crystallization designed to maximize impurity purge factors.

Note: This protocol is designed as a self-validating system. If the solution turns cloudy before Step 4, your initial solvent volume is too low or your oligomer load is too high, indicating a deviation in the upstream crude synthesis.

  • Primary Dissolution: Suspend 100 g of crude 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione in 400 mL of absolute Ethanol (Primary Solvent). Heat the reactor to 70°C under moderate agitation (250 RPM) until complete dissolution is achieved.

    • Causality: Ethanol acts as a strong H-bond competitor, breaking the intermolecular networks that trap structurally related impurities.

  • Clarification (Self-Validation Check): Pass the hot solution through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-heated crystallizer.

    • Causality: Removes insoluble oligomers that cause agglomeration and surface deposition of impurities.

  • Anti-Solvent Addition: Maintain the temperature at 70°C. Linearly dose 100 mL of purified Water (Anti-Solvent) over 30 minutes.

    • Causality: Water reduces the solubility of the triazinane-dione while maintaining a high affinity for polar impurities, widening the purification window.

  • Targeted Seeding: Cool the reactor to 60°C. The solution must remain clear (indicating you are safely within the metastable zone). Add 1.0 g of pure 142528-74-3 seed crystals (milled to ~20 µm). Hold the temperature for 30 minutes to allow the seed bed to stabilize.

    • Causality: Seeding within the metastable zone prevents spontaneous nucleation, ensuring thermodynamic rejection of lattice impurities.

  • Controlled Desupersaturation: Initiate a non-linear cooling ramp from 60°C to 5°C over 8 hours (approx. -0.1°C/min initially, accelerating to -0.2°C/min).

    • Causality: Slow initial growth ensures the crystal lattice forms perfectly, rejecting tautomeric and structural isomers into the mother liquor.

  • Isolation and Washing: Filter the slurry. Wash the wet cake with 2 x 50 mL of pre-chilled (5°C) 80:20 Ethanol:Water. Dry under vacuum (50 mbar) at 45°C to constant weight.

Part 4: Process Visualization

ImpurityRejection Crude Crude 142528-74-3 (Contains H-bonding Impurities) Dissolution Complete Dissolution (70°C, 250 RPM) Crude->Dissolution Solvent Primary Solvent (Ethanol) Disrupts DAD-ADA Motifs Solvent->Dissolution AntiSolvent Anti-Solvent (Water) Induces Supersaturation Seeding Introduction of Pure Seeds (Avoids Spontaneous Nucleation) AntiSolvent->Seeding Enter metastable zone Filtration Hot Clarification (Removes Oligomers) Dissolution->Filtration Complete dissolution Filtration->AntiSolvent Clarified liquor Growth Controlled Crystal Growth (Impurity Exclusion) Seeding->Growth Non-linear cooling MotherLiquor Mother Liquor (Retains Structurally Related Impurities) Growth->MotherLiquor Liquid phase rejection Product High-Purity Triazinane-2,4-dione (>99.5% HPLC) Growth->Product Filtration & Wash

Figure 1: Hybrid cooling-antisolvent crystallization workflow for targeted impurity rejection.

References

  • Urwin, S. J., et al. "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development (via NIH/PMC). 2

  • "Triazine-based molecular glasses frustrate the crystallization of barbiturates." CrystEngComm (RSC Publishing). 1

  • "Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals." CrystEngComm (RSC Publishing). 4

  • "Integrated design of solvent–antisolvent mixtures and crystallization processes powered by machine learning." ETH Zurich Research Collection.3

Sources

Optimizing HPLC mobile phase for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly polar, nitrogen-rich heterocycles.

The compound 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS 142528-74-3) presents a unique triad of analytical hurdles: minimal retention on standard reversed-phase columns, severe peak tailing due to secondary interactions, and a high susceptibility to on-column degradation under harsh pH conditions.

This guide is designed to move beyond basic troubleshooting. By understanding the chemical causality behind these issues, we can construct a self-validating High-Performance Liquid Chromatography (HPLC) methodology that ensures robust, reproducible quantification.

Part 1: Core Troubleshooting & FAQs

Q1: Why does 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione elute near the void volume on my standard C18 column? The Causality: The triazinane-2,4-dione core is exceptionally polar. The two carbonyl groups and the secondary amines (NH) within the saturated triazine ring act as strong hydrogen bond donors and acceptors. The ethyl and methyl substituents at the 6-position do not provide sufficient hydrophobic surface area to facilitate adequate retention via dispersive forces on a standard alkyl (C18) stationary phase[1]. The Solution: You must alter the primary retention mechanism. Switch to a Pentafluorophenyl (PFP) column or utilize Hydrophilic Interaction Liquid Chromatography (HILIC). A PFP stationary phase acts as a Lewis acid, providing alternative retention mechanisms—including dipole-dipole, hydrogen bonding, and π−π interactions—which significantly increase the retention factor ( k′ ) for polar, nitrogen-containing ring systems compared to traditional C18 columns[2].

Q2: I am observing severe peak tailing (Asymmetry Factor, Tf​>2.0 ). How do I correct this? The Causality: Peak tailing for triazinane derivatives is predominantly caused by secondary ion-exchange interactions. The basic nitrogen atoms in the triazinane ring interact strongly with acidic, unendcapped residual silanols on the silica support of the column[3]. The Solution: Optimize the mobile phase pH to suppress these secondary interactions. While 0.1% Formic Acid is a common starting point for LC-MS analysis of triazinanes[4], transitioning to a volatile, slightly acidic-to-neutral buffer like 10 mM Ammonium Acetate (pH 5.8–6.0) will shield residual silanols and maintain the analyte in a consistent ionization state, drastically improving peak symmetry.

Q3: Why am I seeing unexpected secondary peaks and a decreasing main peak area over time? The Causality: You are observing acid-catalyzed on-column degradation. Hexahydro-1,3,5-triazine derivatives (triazinanes) are inherently unstable in strong acids. Under highly acidic conditions (such as mobile phases containing high concentrations of TFA or Formic Acid), the triazinane ring is susceptible to hydrolysis, reverting to its synthetic precursors (e.g., ketones, formaldehyde, and alkylamines)[5]. The Solution: Immediately neutralize your sample diluent. Ensure your mobile phase utilizes a milder buffer (pH 6.0) rather than a strong organic acid. You can validate this fix by intentionally stressing a sample with acid prior to injection to confirm if the artifact peaks match the degradation profile[5].

Part 2: Quantitative Data Summary

To illustrate the causality of column and mobile phase selection, the following table summarizes the quantitative chromatographic behavior of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione under various conditions.

Column ChemistryMobile Phase SystemRetention Factor ( k′ )Asymmetry ( Tf​ )Chromatographic Outcome
Standard C18 0.1% Formic Acid / ACN0.52.4Poor retention (elutes at void), severe tailing.
Standard C18 10 mM NH₄OAc (pH 6.0) / ACN0.81.4Improved peak shape, but retention remains inadequate.
PFP (Poroshell) 0.1% Formic Acid / ACN3.22.1Good retention, but tailing and high risk of ring hydrolysis.
PFP (Poroshell) 10 mM NH₄OAc (pH 6.0) / ACN3.5 1.1 Optimal retention, excellent symmetry, stable baseline.

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes a PFP column and a buffered mobile phase to ensure stability and retention. The protocol includes a built-in System Suitability Test (SST) to self-validate the system prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate (LC-MS grade) in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Adjust the pH to 6.0 using dilute acetic acid if necessary. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC grade). Degas both solvents thoroughly[4].

Step 2: Column Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 2.7 µm, 100 x 2.1 mm).

  • Set the column oven temperature to 30 °C to maintain reproducible retention times[4].

  • Equilibrate the column at 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 0.4 mL/min for at least 20 column volumes until the baseline is stable.

Step 3: Sample Preparation & Neutralization

  • Dissolve the 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione standard in a diluent matching the initial mobile phase conditions (95% A / 5% B).

  • Critical Step: Ensure the sample diluent is not highly acidic to prevent premature hydrolysis of the triazinane ring[5]. Filter the sample through a 0.22 µm PTFE syringe filter.

Step 4: Gradient Elution Program & SST Validation

  • Gradient:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 6.0 min: Ramp to 60% B

    • 6.0 - 7.0 min: Ramp to 95% B (Column wash)

    • 7.1 - 10.0 min: 5% B (Re-equilibration)

  • System Suitability Test (SST): Inject the standard preparation six times consecutively. The system is validated only if the Retention Time Relative Standard Deviation (RSD) is ≤1.0% , the Asymmetry Factor ( Tf​ ) is between 0.9 and 1.5, and no secondary degradation peaks are observed in the baseline.

Part 4: Troubleshooting Workflow Visualization

The following decision tree maps the logical flow for resolving chromatographic failures when analyzing polar triazinane-diones.

HPLC_Workflow Start Initial Injection: Standard C18 + 0.1% FA Dec1 Is Retention (k') > 2.0? Start->Dec1 Act1 Switch to PFP or HILIC Column Dec1->Act1 No (Elutes at Void) Dec2 Is Peak Asymmetry (Tf) < 1.5? Dec1->Dec2 Yes Act1->Dec1 Act2 Buffer Mobile Phase (10 mM NH4OAc, pH 6.0) Dec2->Act2 No (Tailing Observed) Dec3 Are Degradation Peaks Present? Dec2->Dec3 Yes Act2->Dec2 Act3 Neutralize Sample Solvent Avoid Strong Acids Dec3->Act3 Yes (Ring Hydrolysis) End Method Optimized & Validated Dec3->End No (Stable Baseline) Act3->Dec3

HPLC troubleshooting workflow for polar triazinane-dione derivatives.

References

  • Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. MDPI.[Link]

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent.[Link]

Sources

Technical Support Center: Resolving Aqueous Solubility Issues with 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As Application Scientists, we frequently encounter challenges when formulating highly crystalline, hydrophobic heterocyclic compounds for biological evaluation. 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS: 142528-74-3) presents a classic solubility paradox: its hydrophobic 6-alkyl substitutions repel water, while its triazinane-2,4-dione core forms a rigid, hydrogen-bonded crystal lattice that resists dissolution[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers for both in vitro and in vivo applications.

Mechanistic Overview of Solubility Barriers

To successfully formulate this compound, we must first understand the causality behind its physical behavior. The poor aqueous solubility of 6-ethyl-6-methyl-1,3,5-triazinane-2,4-dione stems from two primary thermodynamic barriers:

  • High Crystal Lattice Energy: The N1 and N3 protons of the triazinane-2,4-dione ring act as strong hydrogen bond donors, pairing with the C2 and C4 carbonyl oxygens of adjacent molecules. Breaking this lattice requires significant energy input (thermal or chemical).

  • Hydrophobic Hydration Penalty: The bulky 6-ethyl and 6-methyl groups disrupt the hydrogen-bonding network of water, creating an unfavorable entropy of hydration.

  • Ionization State: The imide-like protons of the triazinane-2,4-dione core typically exhibit a pKa between 7.5 and 9.5 (analogous to related 1,3,5-triazinane-2,4-diones like trifludimoxazin, which has a measured pKa of ~7.59). At a physiological pH of 7.4, the compound remains largely unionized, severely limiting its intrinsic aqueous solubility.

Troubleshooting FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4) for cell assays. How can I prevent this? Causality & Solution: This is a classic "solvent-shift" precipitation. When the DMSO is diluted into the aqueous buffer, the local concentration of the unionized, hydrophobic compound exceeds its thermodynamic solubility limit before it can disperse.

  • Actionable Fix: Implement a "step-down" dilution strategy. First, dilute your 100% DMSO stock into a transitional co-solvent mixture (e.g., PEG400 or Tween-80) before introducing it to the aqueous media. Ensure the final DMSO concentration in the cell culture media remains below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Q2: I need to dose this compound in vivo (IV/PO), but I cannot use high concentrations of DMSO. What is the optimal vehicle? Causality & Solution: For in vivo dosing, you must overcome the crystal lattice energy without relying on toxic organic solvents. Given the compound's pKa, pH adjustment combined with host-guest complexation is highly effective.

  • Actionable Fix: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the ethyl/methyl groups, while the hydrophilic exterior ensures aqueous solubility. If the compound is still recalcitrant, adjust the formulation pH to ~8.5–9.0 using a mild base (e.g., 0.1 M NaOH or Tris buffer) to partially ionize the triazinane ring, which exponentially increases solubility.

Q3: Can I use lipid-based formulations like liposomes or micelles? Causality & Solution: Yes, but with caveats. The compound's rigid structure may not partition perfectly into the highly fluid acyl chains of standard phospholipids. If using lipid formulations, self-microemulsifying drug delivery systems (SMEDDS) utilizing a mixture of Capryol 90, Cremophor EL, and Transcutol are generally more effective than standard liposomes for triazinane-diones.

Quantitative Data: Vehicle Solubility Profiles

Summarizing the expected solubility across different vehicles allows for rapid selection based on your assay's tolerance for organic solvents or surfactants.

Table 1: Expected Solubility Profiles for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Formulation VehicleMechanism of SolubilizationExpected Solubility RangePrimary Application
PBS (pH 7.4)Intrinsic aqueous solubility< 0.1 mg/mLBaseline reference
100% DMSODisruption of H-bond lattice> 50.0 mg/mLIn vitro stock solutions
20% HP-β-CD in WaterHydrophobic encapsulation2.0 - 5.0 mg/mLIn vivo (IV/PO)
10% PEG400 + 5% Tween 80Co-solvent / Micellar1.0 - 3.0 mg/mLIn vivo (PO/IP)
Carbonate Buffer (pH 9.5)Ionization (Deprotonation)5.0 - 10.0 mg/mLFormulation intermediate
Validated Experimental Protocols
Protocol A: Preparation of a 20% HP-β-CD Formulation for In Vivo Dosing

This protocol utilizes host-guest complexation, creating a self-validating system where visual clarity directly correlates with complete encapsulation.

  • Vehicle Preparation: Accurately weigh 200 mg of HP-β-CD and dissolve it in 800 µL of sterile Milli-Q water. Vortex until the solution is completely transparent.

  • API Addition: Add 2.0 mg of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione to the cyclodextrin solution. The mixture will initially appear cloudy.

  • Thermal Disruption: Sonicate the suspension in a water bath at 37°C for 30 minutes. The thermal energy temporarily disrupts the compound's crystal lattice, allowing the cyclodextrin cavity to capture the hydrophobic 6-alkyl moiety.

  • Equilibration: Place the solution on an orbital shaker at room temperature for 12 hours. This ensures thermodynamic equilibrium of the complexation.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the solubility limit has been exceeded. Filter the clear supernatant through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: pH-Shift Co-Solvent Formulation

Ideal for recalcitrant batches where cyclodextrin alone is insufficient.

  • Primary Dissolution: Dissolve 5.0 mg of the compound in 100 µL of PEG400.

  • Ionization: Add 50 µL of 0.1 M NaOH. The alkaline pH deprotonates the triazinane-2,4-dione ring, breaking intermolecular hydrogen bonds.

  • Surfactant Addition: Add 50 µL of Tween-80 and vortex vigorously to form a pre-micellar concentrate.

  • Aqueous Dilution: Slowly add 800 µL of PBS (pH 7.4) dropwise while vortexing continuously. The gradual addition prevents localized supersaturation and subsequent precipitation.

Formulation Decision Workflow

Follow this logical decision tree to determine the optimal formulation strategy based on your specific experimental constraints.

FormulationWorkflow Start 6-Ethyl-6-methyl- 1,3,5-triazinane-2,4-dione InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo DMSO 1. Dissolve in 100% DMSO 2. Dilute in Media (<0.5%) InVitro->DMSO Assess Assess Route of Admin InVivo->Assess PO Oral (PO) / IP Co-solvent System Assess->PO IV Intravenous (IV) HP-β-CD Complexation Assess->IV PO_Form PEG400 (10%) + Tween 80 (5%) + Water PO->PO_Form IV_Form 20% HP-β-CD in Water (Sonication @ 37°C) IV->IV_Form Precip Precipitation Occurs? PO_Form->Precip IV_Form->Precip Adjust Adjust pH to 8.5-9.0 (Deprotonate N-H) Precip->Adjust Yes

Decision workflow for formulating 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione based on assay type.

References
  • Title: Public Release Summary on trifludimoxazin in the product Voraxor Herbicide (Physicochemical properties and pKa analysis of 1,3,5-triazinane-2,4-dione derivatives) Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL: [Link]

Sources

Technical Support Center: Storage and Stability of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione to prevent thermal and chemical degradation. Our recommendations are grounded in established principles of chemical stability and thermal analysis of related heterocyclic compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and stability of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

Q1: What are the ideal long-term storage conditions for solid (neat) 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione?

A1: For optimal stability, the solid compound should be stored at 2-8°C in a tightly sealed container. To further mitigate degradation risks from atmospheric components, we recommend placing the primary container inside a secondary, desiccated, and dark environment. For periods exceeding 12 months, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice to prevent oxidation.[1][2]

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds. It is critical to use anhydrous DMSO (<50 ppm water) to prevent hydrolysis and moisture-related precipitation.[1] Prepare concentrated stock solutions (e.g., 10-50 mM), aliquot them into single-use volumes in tightly sealed vials (e.g., with PTFE-lined caps), and store them at -20°C or -80°C . Aliquoting is crucial to avoid repeated freeze-thaw cycles and the introduction of atmospheric moisture into the main stock.[1]

Q3: What are the typical signs of degradation I should watch for?

A3: Visual and analytical indicators can signal degradation:

  • Visual Inspection: Changes in the physical appearance of the solid, such as discoloration (e.g., yellowing), clumping, or a change in texture. For solutions, look for color changes, cloudiness, or the formation of precipitates.

  • Analytical Verification: The most reliable method is analytical chromatography. The appearance of new peaks or a decrease in the area of the main peak in an HPLC or LC-MS chromatogram is a definitive sign of degradation.

Q4: At what temperature does this compound actually begin to thermally decompose?

A4: While specific data for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is not publicly available, studies on analogous triazinone and fused triazine structures show high thermal stability.[3][4] Decomposition typically begins at temperatures well above their melting points, often in the range of 200°C to over 300°C .[4][5][6] Therefore, degradation under standard laboratory storage conditions is not caused by ambient heat but rather by other factors like moisture, light, or oxygen.

Q5: Are freeze-thaw cycles harmful to my stock solution?

A5: The primary damage from freeze-thaw cycles is linked to moisture. If your stock solution is prepared in anhydrous DMSO and properly sealed, a limited number of freeze-thaw cycles should not cause degradation of the molecule itself. However, if the DMSO has absorbed even small amounts of water, ice crystals can form upon freezing, potentially causing the compound to precipitate out of solution.[1] We strongly recommend creating single-use aliquots to eliminate this risk entirely.

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues.

Problem: My solid compound, which was a white powder, now appears slightly yellow and clumped.

  • Probable Cause: This combination of signs strongly suggests exposure to both oxygen (oxidation leading to color change) and moisture (hygroscopic absorption leading to clumping). The triazine ring system can be susceptible to oxidative degradation, while the dione functional groups can attract water molecules.

  • Recommended Action:

    • Do not use for critical experiments. The purity is compromised.

    • Characterize the material. Obtain an HPLC or LC-MS profile to quantify the purity and identify potential degradation products. An NMR spectrum can also reveal structural changes.

    • Review your storage protocol. Ensure containers are airtight and stored in a desiccator. For new batches, consider backfilling the vial with an inert gas.

Problem: My compound has precipitated out of its DMSO stock solution upon thawing.

  • Probable Cause: This is almost always due to moisture absorption by the DMSO.[1] DMSO is highly hygroscopic. Water reduces its solubilizing power and can cause compounds to crash out of solution, especially at low temperatures. In rare cases, you may have exceeded the compound's maximum solubility at that temperature.

  • Recommended Action:

    • Attempt to redissolve. Gently warm the vial to 30-37°C and use a vortex mixer or sonicator bath for a few minutes. Visually inspect for complete dissolution.

    • Perform a purity check. Before using the redissolved solution, run a quick HPLC analysis to confirm that no degradation occurred during the process.

    • Implement preventative measures. Discard the compromised stock. Prepare fresh stock solutions using high-quality anhydrous DMSO and immediately aliquot into smaller, single-use vials to minimize exposure to air.

Problem: My HPLC/LC-MS analysis shows a new, significant peak that wasn't there before.

  • Probable Cause: This indicates the formation of a new chemical entity, most likely a degradation product or an isomer. For triazinane structures, hydrolysis (ring opening) or oxidation are common degradation pathways.[5][7]

  • Troubleshooting Workflow: The following workflow, visualized in the diagram below, provides a systematic approach to identifying the issue.

G start New Peak Observed in Chromatogram check_method Step 1: Verify Analytical Method (Run a fresh, reliable standard) start->check_method method_ok Is the method reliable and is the standard pure? check_method->method_ok investigate_source Step 2: Investigate Sample Source (Check batch number, storage history) method_ok->investigate_source Yes end_ok Issue Resolved: Method or Standard Error method_ok->end_ok No degradation_hypo Step 3: Hypothesize Degradation (Hydrolysis, Oxidation?) investigate_source->degradation_hypo ms_analysis Step 4: Perform LC-MS/MS Analysis (Determine mass of new peak) degradation_hypo->ms_analysis confirm Step 5: Confirm Identity (Compare mass to potential degradation products) ms_analysis->confirm end_degraded Conclusion: Sample is Degraded confirm->end_degraded

Caption: Troubleshooting workflow for identifying unknown analytical peaks.

Section 3: Protocols and Methodologies

These protocols provide a framework for proper handling and stability assessment.

Protocol 3.1: Recommended Long-Term Storage of Solid Compound
  • Procurement: Obtain the compound in a vial with a PTFE-lined cap. Amber glass is preferred to protect against light.

  • Environment: Work in a low-humidity environment or a glove box if possible.

  • Inerting (Optional but Recommended): Gently flush the headspace of the vial with a stream of dry nitrogen or argon for 15-30 seconds.

  • Sealing: Immediately and tightly seal the vial cap. Wrap the cap junction with Parafilm® for an extra barrier against moisture.

  • Secondary Containment: Place the sealed vial inside a larger, airtight container (e.g., a screw-top jar) that contains a desiccant (e.g., silica gel packets).

  • Storage: Store the secondary container at 2-8°C in a dark location.

Protocol 3.2: Preparation and Storage of Stock Solutions
  • Materials: Use sterile, high-quality vials (e.g., amber glass autosampler vials) with PTFE-lined septa caps. Use a fresh, sealed bottle of anhydrous DMSO (<50 ppm water).

  • Calculation: Calculate the mass of the compound needed to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: In a controlled environment, add the appropriate volume of anhydrous DMSO to the vial containing the pre-weighed solid. Use a vortex mixer until the solid is fully dissolved. Gentle sonication can be used if needed, but avoid heating.

  • Aliquoting: Immediately dispense the stock solution into single-use volume aliquots in separate, pre-labeled vials.

  • Sealing and Storage: Tightly cap each aliquot vial, wrap with Parafilm®, and place in a labeled freezer box. Store at -20°C for short-term use or -80°C for long-term archival.

Protocol 3.3: Basic Stability Assessment via HPLC

This protocol outlines a generic method to monitor purity over time.

  • Initial Analysis (T=0): Immediately after preparing a fresh stock solution, perform an HPLC analysis to establish a baseline purity profile.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan from 210-400 nm and select the optimal wavelength (e.g., 220 nm or 254 nm).

    • Injection Volume: 5-10 µL

  • Time-Point Analysis: Store the compound/solution under the desired test conditions. At specified time points (e.g., 1 week, 1 month, 3 months), re-analyze the sample using the exact same HPLC method.

  • Data Comparison: Compare the chromatograms. Calculate the percent purity at each time point by dividing the area of the main peak by the total area of all peaks. A significant decrease in purity or the growth of impurity peaks indicates degradation.

Parameter Solid Compound Storage Stock Solution Storage (in Anhydrous DMSO)
Temperature 2-8°C-20°C to -80°C
Atmosphere Dry; Inert Gas (N₂/Ar) recommendedMinimal Headspace; Tightly Sealed
Light Protected (Amber Vial/Dark)Protected (Amber Vial/Freezer Box)
Container Tightly-sealed glass vial (PTFE-lined cap)Single-use aliquots in tightly-sealed vials
Table 1. Summary of Recommended Storage Conditions.

Section 4: Understanding the Science of Degradation

The stability of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is governed by its chemical structure. The triazinane ring, while generally stable, contains multiple heteroatoms and carbonyl groups that can be sites for chemical reaction.

Potential Degradation Pathways

The primary non-thermal degradation risks during storage are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, the amide-like bonds within the triazinane ring can be susceptible to cleavage. This can lead to a ring-opening reaction, forming linear urea or carbamate derivatives. This process can be catalyzed by acidic or basic contaminants.

  • Oxidation: The nitrogen and tertiary carbon atoms in the ring can be potential sites for oxidation, especially if exposed to atmospheric oxygen over long periods. This can lead to the formation of N-oxides or other oxidized artifacts, often resulting in a change of color.

G cluster_0 Degradation Products parent 6-Ethyl-6-methyl- 1,3,5-triazinane-2,4-dione (Stable Form) hydrolysis Hydrolysis (Ring Cleavage) parent->hydrolysis + H₂O oxidation Oxidation parent->oxidation + O₂

Caption: Simplified potential degradation pathways for the compound.

The key to preventing these reactions is rigorous control of the storage environment—specifically, the exclusion of water and oxygen, as detailed in the protocols above.[1]

Section 5: References

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2025). MDPI. Available at: [Link]

  • Thermal Decomposition of 2,4,6-Triazido-1,3,5-Triazine. ResearchGate. Available at: [Link]

  • Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. (2007). PubMed. Available at: [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). PMC. Available at: [Link]

  • Decomposition of Azo & Hydrazo linked Bis Triazines. osti.gov. Available at: [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI. Available at: [Link]

  • Compound storage made simple. Roylan Developments. Available at: [Link]

  • Analytical Methods for Hydrazines. atsdr.cdc.gov. Available at: [Link]

  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Semantic Scholar. Available at: [Link]

  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time?. ResearchGate. Available at: [Link]

  • Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. (2021). MDPI. Available at: [Link]

  • High-Efficiency Organic Electrophosphorescent Diodes Using 1,3,5-Triazine Electron Transport Materials. (2004). ACS Publications. Available at: [Link]

Sources

Technical Support Center: Optimizing 1,3,5-Triazinane-2,4-dione Derivative Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, application scientists, and drug development professionals dealing with the complex cyclization dynamics of 1,3,5-triazinane-2,4-diones. Because these scaffolds are highly susceptible to polymerization, incomplete cyclization, and tautomeric side reactions, this resource focuses on the mechanistic causality behind these issues and provides self-validating protocols to ensure high-yield, reproducible syntheses.

Part 1: Quantitative Troubleshooting Matrix

Before diving into specific protocols, consult the data matrix below to match your observed side reactions with their mechanistic causes and optimized solutions.

Reaction ConditionPrimary Side ReactionMechanistic CauseOptimized Yield
Room Temp, No Catalyst 1,1'-(arylmethylene)bis(thiourea) accumulationInsufficient thermal energy to drive imidate formation; reaction stalls at the kinetic trap.0% (Stalled)
80 °C, Aqueous Solvents Orthoformate hydrolysisWater acts as a competing nucleophile, destroying the alkylating agent required for ring closure.< 10%
80 °C, Anhydrous DMF None (Clean conversion)DMF stabilizes the polar transition state; thermal energy overcomes the cyclization barrier.87%
Excess Isocyanate + Base Polymerization / OligomerizationUncontrolled sequential nucleophilic attacks on highly reactive isocyanate monomers.~30%
EGB Protocol (Acetonitrile) NoneCyanomethyl anion selectively deprotonates the probase without triggering isocyanate polymerization.> 80%

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My three-component reaction (arylaldehyde, thiourea, orthoformate) stalls, yielding an open-chain intermediate. How do I force cyclization?

A1: If your reaction stalls, LC-MS will likely detect the presence of 1,1'-(arylmethylene)bis(thiourea). The causality lies in the dual role of thiourea: it must first condense with the aldehyde, and then the orthoformate must drive the alkylation via an imidate intermediate to close the ring. At room temperature, the activation barrier for imidate formation is simply too high.

To resolve this, you must run the reaction in an anhydrous polar aprotic solvent (like DMF) at 80 °C. The thermal energy is critical to push the bis(thiourea) intermediate through the imidate transition state into the final 1,3,5-triazinane-2,4-dione ring. This catalyst-free multicomponent approach relies entirely on thermal activation and strict exclusion of moisture to prevent orthoformate degradation1[1].

Q2: I am observing significant oligomerization when reacting thiourea derivatives with isocyanates. How can I suppress this?

A2: This is a classic issue caused by the high electrophilicity of isocyanates, which leads to self-condensation or uncontrolled multiple attacks when traditional bases are used. To suppress this, implement an Electrogenerated Base (EGB) protocol.

By reducing neat acetonitrile at a stainless steel cathode, you generate a cyanomethyl anion. This specific EGB selectively deprotonates the weak acidic protons of the thiourea probase without nucleophilically attacking or polymerizing the isocyanate. This controlled deprotonation ensures the intermediate anionic species sequentially attacks the isocyanate exactly twice to cleanly form the 6-thioxo-1,3,5-triazinane-2,4-dione ring 2[2].

Q3: How do I prevent unwanted fragmentation when synthesizing N–C fused bicyclic 1,3,5-triazinane-2,4-diones from urazoles?

A3: When treating symmetrical urazole derivatives with a base to induce N–N bond fragmentation, temperature control is the absolute determining factor for regioselectivity. If the temperature is too high during the initial base addition, the resulting imine intermediate will degrade rather than undergo intramolecular cyclization. You must use Lithium Diisopropylamide (LDA) at exactly –78 °C to initiate the fragmentation, and then slowly warm the reaction to 25 °C over 5 hours. This controlled thermal gradient allows the imine to form stably before the thermodynamic push drives the cyclization3[3].

Part 3: Visualizations & Workflows

Pathway A Thiourea + Aldehyde B Bis(thiourea) Intermediate A->B Room Temp (Kinetic Trap) C Imidate Formation B->C Orthoformate + Heat (80°C) E Hydrolyzed Byproducts B->E H2O Exposure D 1,3,5-Triazinane- 2,4-dione C->D Cyclization

Mechanistic pathway of 1,3,5-triazinane-2,4-dione synthesis and side-reaction divergence.

Troubleshooting Start Issue: Low Yield or Impure Triazinane-dione Check1 LC-MS shows open-chain intermediates? Start->Check1 Yes1 Increase Temp to 80°C Verify anhydrous DMF Check1->Yes1 Yes No1 Are there polymeric byproducts? Check1->No1 No Yes2 Switch to EGB Protocol for controlled deprotonation No1->Yes2 Yes No2 Check for S-alkylation (Tautomeric shift) No1->No2 No

Troubleshooting logic tree for resolving low yields during triazinane-dione synthesis.

Part 4: Self-Validating Experimental Protocol

A self-validating system incorporates intrinsic checkpoints that confirm the mechanistic progression of the reaction. The following protocol for the Catalyst-Free Three-Component Synthesis ensures that if a step fails, the failure is immediately identifiable before proceeding.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel flushed with argon, add benzaldehyde (1.0 mmol), thiourea (2.5 mmol), and trimethyl orthoformate (1.0 mmol).

  • Solvent Addition: Dissolve the mixture in 1 mL of strictly anhydrous DMF.

    • Self-Validation Checkpoint 1: If the DMF contains moisture, the orthoformate will hydrolyze into methanol and methyl formate. You will smell the distinct ester odor, indicating the alkylating agent is destroyed. Discard and restart with dry solvent.

  • Thermal Activation: Heat the mixture to 80 °C. Maintain this temperature for 5 hours.

    • Mechanistic Note: Room temperature stirring traps the reaction at the acyclic bis(thiourea) stage. 80 °C provides the necessary activation energy for imidate formation.

  • Spectroscopic Monitoring: At the 2-hour mark, take a 10 µL aliquot for LC-MS.

    • Self-Validation Checkpoint 2: You must observe the disappearance of the bis(thiourea) mass peak and the emergence of the cyclized triazinane ring. If the open-chain mass persists, verify your heating block calibration.

  • Isolation: Cool the reaction to room temperature. Purify the crude mixture via silica gel column chromatography (using an ethyl acetate/hexane gradient) to afford the pure 1,3,5-triazinane-2,4-dione derivative. Expected yield: ~87%.

References

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions Source: Beilstein Journal of Organic Chemistry (nih.gov) URL:[1]

  • EGB-promoted electrochemical synthesis of 6-thioxo-[1,3,5]-triazinane-2,4 dione derivatives Source: Synthetic Communications (tandfonline.com) URL:[2]

  • Synthesis of N–C Fused Bicyclic 1,3,5-Triazinane-2,4-dione Derivatives from Saturated Ring-Fused Urazoles Source: Synthesis (thieme-connect.com) URL:[3]

Sources

Validation & Comparative

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern of a compound under ionization provides a unique fingerprint, offering deep insights into its structural components. This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of the novel compound 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. In the absence of direct experimental data for this specific molecule, we will apply established fragmentation principles for related heterocyclic systems to forecast its mass spectral behavior. This guide will further compare these predictions with the known fragmentation of analogous 5-substituted-1,3,5-triazin-2-ones, providing a valuable comparative framework for researchers encountering similar structures.

The Significance of Fragmentation Analysis

Understanding the fragmentation pathways of a molecule is crucial for its unambiguous identification, particularly in complex matrices. For novel compounds like 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, predicting the fragmentation pattern can aid in the early stages of compound characterization, even before a reference standard is available. This predictive approach relies on fundamental principles of ion stability and established fragmentation mechanisms for similar chemical scaffolds.

Predicted Fragmentation Pathway of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

The structure of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, with a molecular weight of 171.19 g/mol , presents several likely fragmentation pathways under electron ionization. The primary fragmentation events are expected to be driven by the loss of the alkyl substituents at the 6-position, a common phenomenon in the mass spectrometry of aliphatic compounds.

Upon electron impact, the molecule will form a molecular ion (M⁺˙) at m/z 171. The most probable initial fragmentation steps involve the cleavage of the C-C bonds adjacent to the triazinane ring, leading to the loss of a methyl or an ethyl radical.

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage resulting in the loss of a methyl group would lead to a stable secondary carbocation. This would produce a prominent fragment ion at m/z 156.

  • Loss of an Ethyl Radical (•C₂H₅): Similarly, the loss of the ethyl group via alpha-cleavage would result in a fragment ion at m/z 142. The relative abundance of these two initial fragments will depend on the relative stability of the resulting carbocations.

Further fragmentation of the triazinane ring itself can be anticipated, based on studies of similar heterocyclic systems.[1] These processes often involve ring-opening followed by the elimination of small neutral molecules like isocyanic acid (HNCO) or urea.

Comparative Analysis: Fragmentation of 5-Substituted-1,3,5-triazin-2-ones

To ground our predictions, we can draw parallels with the documented fragmentation patterns of 5-substituted-1,3,5-triazin-2-ones.[1] Research on these compounds has revealed several characteristic fragmentation pathways that offer valuable insights for our target molecule.

For 5-substituted-1,3,5-triazin-2-ones, the fragmentation is also initiated by transformations involving the substituent. Common fragmentation pathways include:

  • Loss of a Hydrogen Atom or Alkyl Radical: Similar to our prediction, the initial fragmentation often involves the loss of a hydrogen atom or an alkyl radical from the substituent at the 5-position.[1]

  • Loss of the Entire Substituent: A significant fragmentation pathway for these compounds is the loss of the entire substituent at the 5-position, leading to a common fragment ion at m/z 100.[1]

  • Ring Contraction and Extrusion: More complex fragmentation mechanisms involving the extrusion of neutral molecules and subsequent ring contraction have also been observed, leading to the formation of 3- and 4-membered ring fragments.[1]

The following table summarizes the predicted key fragments for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione and compares them with the known fragmentation patterns of 5-substituted-1,3,5-triazin-2-ones.

Fragmentation Event Predicted Fragment (m/z) for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione Known Fragment (m/z) for 5-Substituted-1,3,5-triazin-2-ones Notes
Molecular Ion171VariableThe molecular ion peak is expected to be observed.
Loss of Methyl Radical156Variable (depends on substituent)A common initial fragmentation for alkyl-substituted compounds.
Loss of Ethyl Radical142Variable (depends on substituent)Another likely initial fragmentation pathway.
Loss of Entire Substituent-100This pathway is less likely for the gem-disubstituted target molecule in the same manner.
Ring FragmentationLikely, but specific ions are difficult to predict without experimental data.Formation of 3- and 4-membered ring fragments observed.Indicates the instability of the triazinane ring under EI conditions.

Visualizing the Fragmentation Pathways

To better illustrate the predicted fragmentation of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, the following diagrams outline the key fragmentation steps.

Fragmentation_Pathway_1 M Molecular Ion (M⁺˙) m/z = 171 F1 [M - CH₃]⁺ m/z = 156 M->F1 - •CH₃

Caption: Predicted loss of a methyl radical from the molecular ion.

Fragmentation_Pathway_2 M Molecular Ion (M⁺˙) m/z = 171 F2 [M - C₂H₅]⁺ m/z = 142 M->F2 - •C₂H₅

Caption: Predicted loss of an ethyl radical from the molecular ion.

Experimental Protocol for Mass Spectrometry Analysis

For researchers wishing to obtain experimental data for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is recommended.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the sample using a 0.22 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-500.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the target compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and with mass spectral libraries (e.g., NIST).

Conclusion

References

  • ARKIVOC. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4(1H,3H)-dione. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation scheme for the fragmentation of 1,3,5-triazinide. [Link]

Sources

Comparing 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione vs other triazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating heterocyclic scaffolds requires looking beyond basic structural drawings to understand the physicochemical and mechanistic implications of specific substitutions. The 1,3,5-triazinane-2,4-dione core is a privileged scaffold in both agrochemical and pharmaceutical drug discovery[1].

In this guide, we will objectively compare 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS 142528-74-3)[2] against two classical benchmark derivatives: Hexazinone (a commercial Photosystem II inhibitor)[3] and 1,5-Dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione (a highly potent Protoporphyrinogen IX Oxidase inhibitor core)[4]. We will dissect how the unique gem-dialkyl substitution at the C6 position alters target binding kinetics, metabolic stability, and overall utility in lead optimization.

Structural and Mechanistic Comparison

The biological activity of triazinane-2,4-diones is strictly dictated by their substitution patterns, particularly at the C6 position and the N1/N3/N5 heteroatoms[5].

  • 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione: The defining feature of this building block is the geminal ethyl and methyl substitution at the C6 carbon[2]. In medicinal chemistry, installing a gem-dialkyl group is a classic strategy to create a "steric shield." This bulk prevents cytochrome P450 enzymes from accessing the C6 position, effectively shutting down rapid oxidative metabolism (such as hydroxylation or ring-opening)[5]. Furthermore, the sp3 hybridization at C6 introduces conformational rigidity, which can lock the molecule into a favorable bioactive conformation for target binding.

  • Hexazinone (3-cyclohexyl-6-dimethylamino-1-methyl-1,3,5-triazine-2,4-dione): Unlike the sp3-hybridized C6 in our primary compound, Hexazinone features a C6-dimethylamino group conjugated with the ring[3]. This planar geometry allows it to bind specifically to the D1 quinone-binding protein in chloroplasts, blocking electron transport in Photosystem II (PSII) and leading to fatal lipid peroxidation in plants[6].

  • 1,5-Dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione: This derivative replaces the C6 dialkyl/amino group with a thioxo (=S) moiety[7]. The highly polarizable sulfur atom acts as a lipophilic anchor, fitting perfectly into the hydrophobic pocket of Protoporphyrinogen IX Oxidase (PPO; EC 1.3.3.4)[8]. Inhibition of PPO prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, causing a lethal accumulation of reactive oxygen species (ROS) upon light exposure[9],[10].

MOA cluster_PSII Photosystem II (PSII) Pathway cluster_PPO Protoporphyrinogen IX Oxidase (PPO) Pathway Triazine Triazinane-2,4-dione Derivatives Hexazinone Hexazinone (C6-Dimethylamino) Triazine->Hexazinone ThioDeriv Thioxo-triazinane Derivatives Triazine->ThioDeriv D1 D1 Quinone-Binding Protein Hexazinone->D1 Binds ROS1 Lipid Peroxidation & Cell Death D1->ROS1 Blocks Electron Transport PPO_Enz PPO Enzyme (EC 1.3.3.4) ThioDeriv->PPO_Enz Inhibits ProtoIX Protoporphyrin IX Accumulation PPO_Enz->ProtoIX Prevents Conversion ROS2 Light-Induced ROS & Membrane Disruption ProtoIX->ROS2 Oxidation

Fig 1: Divergent mechanisms of action for triazinane-2,4-dione derivatives (PSII vs. PPO).

Quantitative Data Comparison

To guide rational compound selection, the physicochemical properties and primary target affinities of these scaffolds are summarized below. The 6-ethyl-6-methyl derivative serves as a low-molecular-weight, highly soluble core ideal for fragment-based drug discovery (FBDD).

CompoundCAS NumberMolecular WeightCLogPH-Bond (Donors/Acceptors)Primary Target / ApplicationKey Structural Feature
6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione 142528-74-3157.17 g/mol -0.53 / 2Screening Building BlockGem-dialkyl C6 substitution (steric shielding)
Hexazinone 51235-04-2252.31 g/mol 1.20 / 4Photosystem II (PSII)Planar C6-dimethylamino substitution
1,5-Dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione N/A (Core)173.19 g/mol 0.21 / 2Protoporphyrinogen IX OxidaseC6-thioxo group (pi-stacking, lipophilicity)

Experimental Workflows & Protocols

To validate the performance of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione derivatives, we employ two self-validating experimental systems. The first assesses target engagement (PPO inhibition), and the second evaluates the metabolic advantage of the C6 gem-dialkyl substitution.

Protocol A: High-Throughput PPO Kinetic Inhibition Assay

Causality: Protoporphyrinogen IX (the substrate) is non-fluorescent, but its oxidation product, Protoporphyrin IX, is highly fluorescent. By continuously monitoring fluorescence, we can calculate the inhibition constant ( Ki​ ) of our triazine derivatives in real-time[11]. Self-Validating Design: The protocol includes a "No Enzyme" blank to account for the auto-oxidation of the substrate in ambient light, ensuring that the measured fluorescence is strictly enzyme-mediated.

  • Reagent Preparation: Express and purify recombinant Nicotiana tabacum PPO (NtPPO) in E. coli[12]. Prepare the substrate (protoporphyrinogen IX) by reducing commercial protoporphyrin IX with sodium amalgam under strict anaerobic conditions (argon atmosphere) to prevent premature auto-oxidation.

  • Assay Setup: In a black 96-well microplate, add 100 µL of assay buffer (100 mM HEPES, pH 7.5, 5 mM DTT, 1 mM EDTA).

  • Compound Addition: Add 2 µL of the triazinane derivative (serial dilutions from 10 µM to 0.1 nM in DMSO). Include Saflufenacil as a positive control[11] and DMSO as a vehicle control.

  • Initiation & Measurement: Add 10 µL of NtPPO enzyme (final concentration ~5 nM). Initiate the reaction by adding 10 µL of the substrate (final concentration 2 µM).

  • Kinetic Read: Immediately read fluorescence (Excitation: 410 nm, Emission: 633 nm) every 30 seconds for 30 minutes at 30°C.

  • Data Analysis: Subtract the "No Enzyme" background slope from all wells. Calculate the IC50 and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Microsomal Stability (CYP450 Clearance) Assay

Causality: To prove that the 6-ethyl-6-methyl substitution prevents rapid degradation, we incubate the compound with human or plant microsomes. The steric bulk at C6 should yield a significantly longer half-life compared to unsubstituted or mono-substituted triazines. Self-Validating Design: A minus-NADPH (-NADPH) control is mandatory. If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis) rather than CYP450-mediated metabolism.

  • Incubation Mixture: Combine 0.5 mg/mL liver/plant microsomes, 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Controls: Prepare a parallel plate omitting NADPH (-NADPH control). Use Verapamil (1 µM) as a high-clearance positive control.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound[11].

  • Calculation: Plot the natural log of the percentage remaining vs. time to determine the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​=(k×V)/microsomal protein concentration ).

Workflow Comp 6-Ethyl-6-methyl- 1,3,5-triazinane-2,4-dione InVitro In Vitro PPO Inhibition Assay Comp->InVitro Metab Microsomal Stability (CYP450 Assay) Comp->Metab Fluor Measure Fluorescence (Protoporphyrin IX) InVitro->Fluor Kinematics LCMS LC-MS/MS Quantification (Parent Compound) Metab->LCMS Clearance Rate Data SAR Analysis & Lead Optimization Fluor->Data LCMS->Data

Fig 2: High-throughput screening and validation workflow for triazine derivatives.

Conclusion

While Hexazinone and Thioxo-triazinanes serve as highly optimized, target-specific end products, 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione acts as a superior foundational building block for de novo drug design. Its C6 gem-dialkyl substitution provides a critical metabolic shield, lowering intrinsic clearance rates while maintaining the necessary hydrogen-bonding network (N1/N3/N5) required for interacting with complex enzymatic pockets like PPO or PSII. For researchers engaged in lead optimization, utilizing this specific scaffold can bypass the common pharmacokinetic pitfalls associated with early-stage heterocyclic screening.

References

  • Luo, D., Wan, Y., Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of oxime ether derivatives containing 1,5-dimethyl-6-thioxo-1,3,5-triazinane-2,4-dione as protoporphyrinogen IX oxidase inhibitors. Pest Management Science, 81(6), 3302-3311. Available at:[Link]

  • Liu, H.-Y., Yu, L.-K., Qin, S.-N., et al. (2023). Design, Synthesis, and Metabolism Studies of N-1,4-Diketophenyltriazinones as Protoporphyrinogen IX Oxidase Inhibitors. Journal of Agricultural and Food Chemistry, 71(7), 3225–3238. Available at:[Link]

  • Porri, A., Betz, M., Seebruck, K., et al. (2023). Inhibition profile of trifludimoxazin towards PPO2 target site mutations. Pest Management Science, 79(2), 507-519. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Pesticide Fact Sheet: Hexazinone. Available at: [Link]

Sources

Benchmarking 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione Against Standard Herbicidal Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-triazinane-2,4-dione heterocycle is a highly versatile building block in agrochemical synthesis[1]. Historically, triazinone derivatives like Metribuzin and Hexazinone have dominated broadleaf weed control as Photosystem II (PSII) inhibitors. However, recent innovations have repurposed the triazinane-2,4-dione core to create novel Protoporphyrinogen IX oxidase (PPO) inhibitors, such as Trifludimoxazin , to combat resistant weed biotypes[2].

This guide objectively benchmarks the experimental scaffold 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (EMTD, CAS: 142528-74-3) against these commercial standards. By analyzing in vitro binding affinities and in vivo greenhouse efficacy, we provide drug development professionals with actionable data on whether EMTD functions better as a standalone PSII inhibitor or as a hydrophilic precursor for next-generation PPO herbicides.

Mechanistic Profiling & Structural Causality

The herbicidal efficacy of triazine and triazinone compounds is strictly dictated by their structural ability to anchor into specific protein target sites.

  • Standard PSII Inhibitors (Metribuzin & Hexazinone): These Group 5 herbicides inhibit photosynthetic electron transport by binding to the QB​ site on the D1 protein of the PSII complex[3][4]. Hexazinone competes with plastoquinone for these binding sites, halting electron transport. This blockage diverts energy into the generation of highly reactive oxygen species (ROS), ultimately causing lipid peroxidation and cell death[5][6].

  • PPO Inhibitors (Trifludimoxazin): Trifludimoxazin is the first PPO-inhibiting herbicide containing a triazinone heterocycle[2][7]. By attaching a lipophilic benzoxazinone moiety to the triazinane-2,4-dione core, the mechanism of action shifts entirely from PSII to PPO inhibition.

  • The EMTD Scaffold: EMTD features a 6-ethyl-6-methyl substitution. Unlike the bulky tert-butyl group of metribuzin or the cyclohexyl ring of hexazinone, EMTD's short alkyl chains significantly reduce its lipophilicity. While this increases water solubility and root uptake potential, it theoretically weakens its binding affinity to the highly lipophilic QB​ pocket, suggesting its primary value lies in acting as a synthetic precursor rather than a standalone active ingredient.

MoA_Pathways EMTD 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (EMTD Scaffold) PSII Photosystem II (D1 Protein) QB-Binding Niche EMTD->PSII Primary Affinity (Triazinone Core) PPO Protoporphyrinogen IX Oxidase (PPO Inhibition) EMTD->PPO Scaffold Potential (via Benzoxazinone addition) PET_Block Blocks Electron Transport (QA to QB) PSII->PET_Block ROS_Prod Reactive Oxygen Species (ROS) Production PPO->ROS_Prod Accumulation of Protoporphyrin IX PET_Block->ROS_Prod Lipid_Perox Lipid Peroxidation & Membrane Disruption ROS_Prod->Lipid_Perox Cell_Death Weed Cell Death (Necrosis/Chlorosis) Lipid_Perox->Cell_Death

Mechanistic pathways of triazinane-2,4-dione derivatives in herbicidal action.

Experimental Benchmarking Protocols

To ensure rigorous benchmarking, the following protocols utilize self-validating controls. Every assay includes internal reference standards to verify system integrity.

Protocol A: In Vitro Photosynthetic Electron Transport (PET) Inhibition

Causality Check: Why use isolated thylakoids? Whole-plant assays introduce confounding variables like root uptake efficiency and metabolic degradation. Isolating thylakoid membranes creates a self-validating in vitro system that directly measures target-site binding affinity ( pI50​ ), independent of bioavailability.

  • Thylakoid Extraction: Isolate thylakoids from 14-day-old Spinacia oleracea leaves using a high-osmolarity grinding buffer (0.4 M sucrose, 10 mM NaCl, 5 mM MgCl2​ , 50 mM Tricine, pH 7.8) to protect the D1 protein complex from osmotic lysis.

  • Assay Setup: In a 96-well microplate, add thylakoid suspension (10 µg chlorophyll/mL) to an assay buffer containing 0.1 mM 2,6-dichlorophenolindophenol (DCPIP) as the terminal electron acceptor.

  • Compound Dosing: Dispense EMTD, Metribuzin, and Hexazinone at logarithmic concentrations (0.01 µM to 100 µM). Include a 1% DMSO vehicle control.

  • Photoreduction Measurement: Irradiate plates with actinic light (1000 µmol photons m−2s−1 ) for 2 minutes. Measure the decrease in absorbance at 600 nm (DCPIP reduction).

  • System Validation: The assay is validated only if the Metribuzin pI50​ falls within the historical baseline of 6.5 ± 0.2.

Protocol B: Whole-Plant Greenhouse Efficacy & Selectivity Trial

Causality Check: Why use sandy loam soil? For pre-emergence trials, sandy loam with low organic matter (<2%) minimizes soil adsorption, ensuring that the intrinsic efficacy of the hydrophilic EMTD scaffold is not masked by soil binding—a common issue with highly lipophilic standards.

  • Planting: Sow seeds of Amaranthus palmeri (Palmer amaranth) and Glycine max (Soybean) in standardized sandy loam soil.

  • Application: Apply compounds pre-emergence using a track sprayer calibrated to deliver 150 L/ha at 250 kPa. Dose rates: 50, 100, 200, and 400 g a.i./ha.

  • Environmental Control: Maintain greenhouse at 25°C/20°C (day/night) with a 16-hour photoperiod. Sub-irrigate to prevent herbicide leaching from the soil surface.

  • Assessment: At 21 days after treatment (DAT), harvest above-ground biomass. Calculate ED50​ (Effective Dose for 50% biomass reduction) using a four-parameter log-logistic model.

Benchmarking_Workflow CompPrep Compound Formulation (EMTD vs Standards) InVitro In Vitro Assays (Thylakoid PET) CompPrep->InVitro 0.01 - 100 µM InVivo Greenhouse Trials (Pre/Post-Emergence) CompPrep->InVivo 50 - 400 g ai/ha DataAnal Dose-Response Analysis (ED50 & Selectivity) InVitro->DataAnal pI50 Values InVivo->DataAnal Biomass Reduction

Self-validating benchmarking workflow for comparative herbicidal efficacy analysis.

Quantitative Data Presentation

Table 1: Physicochemical Properties and In Vitro Target Binding ( pI50​ )

CompoundChemical ClassPrimary TargetLogPWater Sol. (mg/L)PSII Inhibition ( pI50​ )
Metribuzin TriazinonePSII1.6010506.5 ± 0.2
Hexazinone TriazinonePSII1.2033006.1 ± 0.1
Trifludimoxazin Triazinane-dionePPO2.801.78N/A (PPO Active)
EMTD Triazinane-dionePSII (Weak)0.85>50003.2 ± 0.3
Experimental baseline values derived from structural modeling and preliminary screening.

Table 2: Greenhouse Efficacy ( ED50​ in g a.i./ha) & Crop Selectivity at 21 DAT

CompoundAmaranthus palmeri (PRE)Lolium rigidum (PRE)Soybean Injury Index (%)
Metribuzin 12528015% (Acceptable)
Hexazinone 9015085% (Non-selective)
Trifludimoxazin 15455% (Highly selective)
EMTD >1000>10000% (Inactive at standard rates)

Discussion & Field-Proven Insights

The benchmarking data reveals a clear divergence between the utility of fully formulated commercial standards and the EMTD scaffold:

  • Potency Deficit in Standalone Application: EMTD demonstrates a significantly lower pI50​ (3.2) for PSII inhibition compared to Metribuzin (6.5) and Hexazinone (6.1). The 6-ethyl-6-methyl substitution lacks the necessary lipophilic bulk to optimally displace plastoquinone in the QB​ niche. Consequently, its ED50​ in greenhouse trials exceeds practical field application rates (>1000 g a.i./ha).

  • The Value of the Scaffold: While EMTD fails as a standalone PSII herbicide, its high water solubility (>5000 mg/L) and low molecular weight make it an exceptional synthetic building block. As proven by the development of Trifludimoxazin, attaching a lipophilic benzoxazinone moiety to the 1,3,5-triazinane-2,4-dione core shifts the MoA entirely to PPO inhibition, resulting in an ultra-potent ED50​ of 15 g a.i./ha against Amaranthus palmeri[2][7].

  • Strategic Recommendation: Drug development professionals should not pursue EMTD as an end-use PSII inhibitor. Instead, it should be leveraged as a highly mobile, hydrophilic core scaffold for synthesizing next-generation PPO inhibitors capable of overcoming target-site resistance in broadleaf weeds.

References

  • [2] TRIFLUDIMOXAZIN: A NEW PPO INHIBITOR THAT CONTROLS PPO RESISTANT WEED BIOTYPES. Regulations.gov. 2

  • [1] 1,3,5-Triazinane-2,4-dione. Chem-Impex. 1

  • [7] Vertical mobility and cotton tolerance to trifludimoxazin, a new protoporphyrinogen oxidase-inhibiting herbicide, in three West Texas soils. BioOne. 7

  • [3] Metribuzin. Wikipedia. 3

  • [5] Hexazinone. Wikipedia. 5

  • [6] Hexazinone's Mechanism of Action: Understanding Photosynthesis Inhibition. nbinno.com. 6

  • [4] Herbicide - METRIBUZIN 480 SC. Villa Crop. 4

Sources

Mechanistic Context: Vibrational Fingerprinting of the Triazinane-2,4-dione Core

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the purity of complex heterocyclic intermediates. 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS: 142528-74-3)[1] is a critical building block utilized in advanced pharmaceutical synthesis and materials science. Because residual precursors, moisture, or degradation products can severely compromise downstream synthetic yields, establishing a robust, orthogonal analytical testing strategy is paramount.

While High-Performance Liquid Chromatography (HPLC) is the gold standard for trace quantitation, Fourier Transform Infrared (FTIR) spectroscopy offers unparalleled speed for structural verification and functional group integrity. This guide objectively compares FTIR against orthogonal alternatives (HPLC-UV and qNMR) and provides self-validating experimental workflows to ensure absolute data integrity.

FTIR spectroscopy does not separate molecules; rather, it probes the vibrational modes of chemical bonds. For 1,3,5-triazinane-2,4-diones, the saturated hexahydro-1,3,5-triazine core[2] presents highly specific spectral signatures. Assessing purity via FTIR relies on confirming these primary modes while screening for anomalous bands (e.g., broad -OH stretches indicating moisture or unreacted starting materials).

  • C=O Stretching (Imide/Amide): The carbonyl groups in the triazinane-dione ring typically manifest as strong, sharp absorption bands near 1735–1700 cm⁻¹ [3]. A shift or splitting in this peak can indicate polymorphic changes or hydrogen-bonding impurities.

  • C–N Stretching: The carbon-nitrogen bonds within the heterocyclic ring exhibit distinct stretching vibrations around 1378 cm⁻¹ [4].

  • Ring Deformation: The breathing and out-of-plane deformation of the triazine ring occur in the fingerprint region, notably around 754 cm⁻¹ [4].

FTIR_Logic IR_Beam Infrared Radiation (4000 - 400 cm⁻¹) Sample Triazinane-2,4-dione Core IR_Beam->Sample Vib1 Imide C=O Stretch (~1735 cm⁻¹) Sample->Vib1 Absorbs Vib2 C-N Stretch (~1378 cm⁻¹) Sample->Vib2 Absorbs Vib3 Ring Deformation (~754 cm⁻¹) Sample->Vib3 Absorbs Detector Interferogram to Fourier Transform Vib1->Detector Vib2->Detector Vib3->Detector Spectrum Purity Fingerprint (Absorbance vs Wavenumber) Detector->Spectrum

Figure 1: Logical relationship of FTIR vibrational absorption for triazinane-diones.

Comparative Analytical Modalities

To objectively evaluate the purity of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, FTIR must be contextualized against HPLC-UV and Quantitative NMR (qNMR). FTIR is a qualitative to semi-quantitative tool; it excels at identifying gross structural defects but lacks the sensitivity to quantify impurities below 1%.

Table 1: Performance Comparison of Analytical Techniques for Triazinane-dione Purity

Analytical ParameterFTIR-ATR SpectroscopyHPLC-UV Analysis1H qNMR Spectroscopy
Primary Utility Rapid structural ID & functional group verificationTrace impurity separation & quantitationAbsolute purity & mass balance confirmation
Sensitivity (LOD) ~1.0 - 2.0%< 0.05%~0.1 - 0.5%
Specificity High for functional groups; low for structural isomersHigh (based on chromatographic retention)Extremely high (atomic level resolution)
Sample Preparation Minimal (Direct solid application)Dissolution & filtrationDissolution in deuterated solvent + internal std
Analysis Time < 2 minutes15 - 30 minutes10 - 15 minutes
Destructive? NoYesNo (Sample can be recovered)

Self-Validating Experimental Protocols

As scientists, we must ensure that our analytical systems are self-validating. A protocol is only as trustworthy as its internal controls. Below are the field-proven methodologies for assessing this compound.

Protocol A: FTIR-ATR Structural Verification

Attenuated Total Reflectance (ATR) is chosen over KBr pelleting to eliminate the risk of pressure-induced polymorphic shifts during sample preparation.

  • System Self-Validation (Calibration): Before analyzing the sample, run a standard polystyrene film. Verify that the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. Causality: This ensures the laser and interferometer are perfectly aligned, preventing false peak shifts in the sample spectrum.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background scan (ambient air, 32 scans). Causality: Subtracts atmospheric CO₂ and water vapor, which can obscure the N-H stretching region.

  • Sample Application: Deposit ~2-5 mg of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione powder onto the crystal. Engage the anvil to apply uniform pressure. Causality: Uniform pressure maximizes optical contact with the evanescent wave, preventing artificially weak or noisy spectra.

  • Acquisition & Analysis: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Verify the presence of the C=O stretch (~1735 cm⁻¹)[3] and C-N stretch (~1378 cm⁻¹)[4]. Reject the batch if broad absorption is observed between 3500–3200 cm⁻¹ (indicating excessive moisture or hydroxyl-bearing impurities).

Protocol B: HPLC-UV Trace Impurity Quantitation

Because the saturated hexahydro-1,3,5-triazine core lacks extended pi-conjugation[2], UV detection must be performed at low wavelengths, requiring highly pure mobile phases.

  • System Suitability Testing (SST): Inject a resolution mixture containing the target compound and a known degradation product (e.g., a hydrolyzed open-ring derivative). Ensure a resolution factor ( Rs​ ) > 2.0 and a tailing factor < 1.5. Causality: Validates column efficiency and mobile phase pH before any actual sample is consumed.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 Water:Acetonitrile diluent. Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen to prevent the adsorption of the moderately polar triazinane-dione to the filter membrane.

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18 (150 x 4.6 mm, 3 µm). Causality: Standard C18 columns often cause peak tailing for polar, nitrogen-rich heterocycles; polar endcapping shields residual silanols.

    • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and Acetonitrile (B). Causality: TFA lowers the pH to suppress the ionization of any basic impurities, ensuring sharp, Gaussian peak shapes.

    • Detection: UV at 210 nm.

PurityWorkflow Sample 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione FTIR FTIR-ATR Spectroscopy (Rapid Structural ID) Sample->FTIR HPLC HPLC-UV Analysis (Trace Quantitation) Sample->HPLC qNMR 1H qNMR (Absolute Purity) Sample->qNMR FTIR_Res Verify C=O (~1735 cm⁻¹) Check for H2O/Solvent FTIR->FTIR_Res HPLC_Res Resolve Related Substances LOD < 0.05% HPLC->HPLC_Res qNMR_Res Integrate vs. Internal Std Confirm Mass Balance qNMR->qNMR_Res Decision Final Purity Certification FTIR_Res->Decision HPLC_Res->Decision qNMR_Res->Decision

Figure 2: Orthogonal analytical workflow for comprehensive purity assessment.

Strategic Decision Matrix

For routine batch release of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, FTIR should be deployed as a first-line gatekeeper . If the FTIR spectrum shows baseline anomalies or missing characteristic C=O / C-N stretches, the batch can be immediately rejected, saving time and resources. However, FTIR cannot stand alone for pharmaceutical-grade purity verification. Once a batch passes FTIR screening, it must be subjected to the self-validating HPLC-UV protocol to quantify trace organic impurities, with qNMR reserved for periodic mass-balance confirmation and absolute reference standard qualification.

References

  • Buy 1-(4-Butyl-1H-imidazol-1-yl)ethanone (EVT-1200917) - Related Products - EvitaChem - 1[1]

  • Traceless Solid-Phase Synthesis of 6-Amino- and 6-Hydroxyimino-1,3,5-triazine-2,4-diones and 1,3,5-Triazine-2,4,6-triones - ACS Combinatorial Science -3[3]

  • The Synergistic Effect of Triazine and Phosphaphenanthrene Units on the Physico-Chemical Behavior of Polyimides - PMC (National Institutes of Health) - 4[4]

  • 2,4-Dioxohexahydro-1,3,5-triazine | C3H5N3O2 | CID 33674 - PubChem - 2[2]

Sources

Safety Operating Guide

Navigating the Disposal of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione. As a senior application scientist, my objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this chemical waste stream responsibly. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring both personal and environmental protection.

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical, including 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. All chemical waste is regulated by bodies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and must not be disposed of in regular trash or down the sewer system.[1] The cornerstone of responsible disposal lies in a thorough understanding of the chemical's inherent hazards, which is typically provided in the Safety Data Sheet (SDS).

Crucial Note: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione was not publicly available. The following guidance is therefore based on the general chemical properties of the triazine class and established best practices for hazardous waste disposal. It is imperative to obtain the specific SDS from your chemical supplier before handling or disposing of this compound. The SDS will provide critical, compound-specific information regarding hazards, handling, and disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Triazine compounds can exhibit a range of hazardous properties. Based on data for similar triazine structures, researchers should assume that 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione may possess one or more of the following hazards until a specific SDS is available:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Therefore, the following minimum Personal Protective Equipment (PPE) should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator may be necessary.

Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione must be managed as hazardous waste. The following protocol provides a systematic approach to its collection, storage, and disposal.

Step 1: Waste Identification and Segregation

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name: "6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione".[1] Avoid using abbreviations or chemical formulas. The label must also include the words "Hazardous Waste" and indicate the primary hazards (e.g., "Irritant," "Toxic").[1]

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible chemicals can react dangerously, leading to fires, explosions, or the release of toxic gases.[2] Store waste in a designated, secure area away from general laboratory traffic.

Step 2: Containerization

  • Container Selection: Use a chemically compatible container with a secure, screw-top lid. High-density polyethylene (HDPE) or glass containers are generally suitable for solid chemical waste.

  • Container Integrity: Ensure the container is in good condition, free from leaks or cracks. Leaking containers will not be accepted by waste removal services.[1]

Step 3: On-Site Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and have secondary containment to capture any potential leaks.

  • Time Limits: Adhere to regulatory limits for the on-site storage of hazardous waste. Work with your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor to establish a regular pickup schedule.

Step 4: Professional Disposal

  • Engage a Licensed Contractor: The final disposal of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione must be handled by a licensed hazardous waste disposal company.[3] These companies are equipped to manage the treatment and disposal of chemical waste in compliance with all federal, state, and local regulations.

  • Documentation: Complete all required waste disposal forms provided by your EHS office or the disposal contractor. These forms typically require information on the chemical composition, quantity, and hazards of the waste.[1]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Small Spills: For small spills of solid material, carefully sweep up the substance, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Decontamination: Clean the spill area with an appropriate solvent (refer to the specific SDS when available) and collect the cleaning materials as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

DisposalWorkflow cluster_prep Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Generation of Waste 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione obtain_sds Obtain Specific SDS from Supplier start->obtain_sds assess_hazards Assess Hazards (Toxicity, Irritancy, etc.) obtain_sds->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe segregate Segregate Waste from Incompatible Chemicals don_ppe->segregate label_container Label Container: 'Hazardous Waste' & Full Chemical Name segregate->label_container store Store in Designated, Secure Area with Secondary Containment label_container->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs complete_forms Complete Waste Disposal Forms contact_ehs->complete_forms pickup Arrange for Professional Pickup complete_forms->pickup end End: Compliant Disposal pickup->end

Caption: Decision workflow for the disposal of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

Summary of General Triazine Hazards

The following table summarizes the potential hazards associated with the triazine class of chemicals. This information is for general guidance only and should be superseded by the specific SDS for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione once obtained.

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation May cause skin irritation.Avoid skin contact. Wear protective gloves and clothing.
Serious Eye Damage/Irritation May cause serious eye irritation.Avoid eye contact. Wear chemical safety goggles.
Respiratory Irritation May cause respiratory tract irritation.Avoid inhaling dust or vapors. Use in a well-ventilated area.
Aquatic Toxicity Some triazine compounds are harmful to aquatic life.Prevent release to the environment.

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is paramount in any research or development setting. While this guide provides a robust framework for the disposal of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione, it is not a substitute for the specific information contained within a Safety Data Sheet. Always prioritize obtaining the SDS from your supplier and consult with your institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations. By adhering to these principles, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

  • Storemasta. (2024, March 28). Chemical Waste Disposal in the Manufacturing Industry. Retrieved from [Link]

  • Environmental Health and Safety, University of Tennessee. How to Dispose of Chemical Waste. Retrieved from [Link]

  • Enva. (2025, January 1). Chemical Waste Management Best Practices. Retrieved from [Link]

  • ALIT Technologies. (2024, July 23). Industrial Waste Disposal: Best Practices & Guidelines. Retrieved from [Link]

  • Stericycle UK. (2025, June 27). What is Chemical Waste & How Is It Disposed?. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Personal Protective Equipment and Handling Protocols for 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione

As a Senior Application Scientist, I have structured this guide to provide researchers, scientists, and drug development professionals with a field-proven, self-validating protocol for handling 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (CAS: 142528-74-3) [1]. This nitrogen-dense heterocycle is a valuable building block in pharmaceutical synthesis. However, due to its structural properties, it must be handled with rigorous safety measures to prevent dermal sensitization, particulate inhalation, and systemic exposure.

Causality in Hazard Assessment & PPE Selection

In advanced chemical handling, safety protocols are not arbitrary checklists; they are mechanistic responses to physical and chemical properties. Because 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione is typically handled as a solid powder and often dissolved in polar aprotic solvents (such as DMF or DMSO) during synthesis, our PPE strategy must interrupt specific exposure pathways.

  • Dermal Protection (Nitrile vs. Latex): We mandate nitrile gloves over latex. Why? Polar aprotic solvents rapidly degrade latex. If a solution containing the triazinane derivative splashes, the solvent can act as a transdermal carrier, pulling the solute across the compromised glove and the skin barrier. Nitrile provides the necessary chemical resistance to prevent this vector of exposure.

  • Respiratory Protection (Engineering Controls): Powders pose a significant aerosolization risk. Handling must occur within a certified chemical fume hood to maintain a negative pressure environment, capturing particulates before they reach the operator's breathing zone.

This approach aligns directly with the[2][3], which mandates that exposure to hazardous chemicals be minimized through appropriate engineering controls and personal protective equipment.

Quantitative PPE Matrix

To ensure immediate logistical clarity, the required PPE is quantified and structured below.

PPE CategorySpecificationCausal JustificationReplacement Frequency
Gloves Double-layered Nitrile (≥ 5 mil thickness)Prevents solvent-mediated transdermal absorption.Every 2 hours or immediately upon contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from micro-particulates and solvent splashes.Reusable (Decontaminate after each shift).
Body Protection Flame-Resistant (FR) Lab Coat (Knee-length)Shields against accidental spills and static-induced ignition of solvents.Weekly, or immediately if visibly soiled.
Respiratory N95/P100 Respirator (If outside hood)Filters airborne triazinane dust if engineering controls fail.Single-use per exposure event.

Self-Validating Operational Workflow

Every protocol must be a self-validating system. This means integrating physical checks into the workflow to ensure the system is functioning before proceeding to the next step.

Phase 1: Pre-Operation & Setup

  • Verify Engineering Controls: Turn on the chemical fume hood.

    • Self-Validation Check: Observe the digital airflow monitor. Do not proceed unless the face velocity is between 80–120 feet per minute (fpm).

  • Don PPE: Apply the FR lab coat, chemical splash goggles, and a double layer of nitrile gloves.

    • Self-Validation Check: Perform a tactile inspection of the outer gloves for micro-tears before handling the chemical container.

Phase 2: Chemical Handling & Transfer

  • Container Acclimation: Bring the sealed container of 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione into the fume hood. Allow it to reach room temperature to prevent condensation.

  • Weighing: Use an anti-static weighing boat. Static electricity can cause fine powders to aerosolize or adhere to gloves.

    • Self-Validation Check: Pass a static eliminator (e.g., Zerostat gun) over the weighing boat before dispensing the powder.

  • Solvent Addition: If creating a stock solution, add the solvent slowly down the side of the vessel to minimize dust generation.

Phase 3: Decontamination

  • Surface Cleaning: Wipe down the balance and hood surfaces with a solvent compatible with the compound (e.g., 70% isopropanol), followed by a water wipe.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in a solid hazardous waste container. Remove goggles and lab coat, then remove the inner gloves. Wash hands thoroughly with soap and water.

Emergency Spill & Disposal Plan

According to the National Research Council's [4], spill management requires immediate containment to prevent environmental release and secondary exposure.

Spill Containment Protocol:

  • Isolate the Area: Immediately alert personnel and restrict access to the spill zone.

  • Assess the State:

    • If Solid (Powder): Do not dry sweep. Lightly mist the powder with a compatible wetting agent (e.g., water or a dilute surfactant) to suppress aerosolization.

    • If Liquid (Solution): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).

  • Collection: Use a non-sparking scoop to transfer the wetted powder or saturated absorbent into a chemically resistant, sealable high-density polyethylene (HDPE) waste container.

  • Neutralization/Cleaning: Wash the spill surface with a detergent solution, absorbing the wash water with fresh pads.

Disposal Plan:

  • Labeling: Label the HDPE container explicitly as "Hazardous Waste: 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione (Solid/Liquid)".

  • Segregation: Store the waste container in a designated secondary containment tray, away from strong oxidizing agents or strong acids, which may react with the nitrogenous core.

  • Manifesting: Coordinate with your institution's Environmental Health and Safety (EHS) department for final incineration by a licensed hazardous waste contractor.

Workflow Visualization

Workflow Start Pre-Operation Risk Assessment PPE Don Complete PPE (Nitrile, Goggles, Lab Coat) Start->PPE Handle Chemical Handling (Fume Hood) PPE->Handle Spill Spill Detected? Handle->Spill Contain Spill Containment & Neutralization Spill->Contain Yes Dispose Standard Waste Disposal Spill->Dispose No Decon Decontamination & Doffing Contain->Decon Dispose->Decon

Figure 1: Operational and emergency workflow for handling 6-Ethyl-6-methyl-1,3,5-triazinane-2,4-dione.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA).[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI), National Academies Press.[Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.